Abiraterone-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H31NO |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(2,4,5,6-tetradeuterio-3-pyridinyl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1/i3D,4D,13D,15D |
InChI Key |
GZOSMCIZMLWJML-UQHOXKPTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2=CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)[2H] |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Abiraterone-d4
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated analog of the anti-cancer drug Abiraterone. This document is intended for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.
Core Physical and Chemical Properties
This compound is the deuterium-labeled version of Abiraterone, a potent and irreversible inhibitor of the CYP17A1 enzyme.[1] The incorporation of deuterium isotopes can be used to study the drug's metabolism and pharmacokinetics and is often utilized as an internal standard for quantification in bioanalytical assays.[2][3]
The quantitative physical and chemical data for this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(2,4,5,6-tetradeuteriopyridin-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | [4][5] |
| Molecular Formula | C₂₄H₂₇D₄NO | [1][5][6] |
| Molecular Weight | 353.53 g/mol | [6] |
| Exact Mass | 353.265671596 Da | [4] |
| CAS Number | 2122245-62-7 | [1][7] |
| Unlabeled CAS Number | 154229-19-3 | [1][5][6] |
| Appearance | White to Off-White Solid | [1][7] |
| Purity (by HPLC) | >95% | [5][6] |
| Isotopic Enrichment | >95% | [6] |
| Topological Polar Surface Area | 33.1 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
| XLogP3-AA | 4.6 | [4] |
| Solubility | Soluble in Methanol. Slightly soluble in Chloroform and DMSO. | [8][9] |
| Storage Conditions | Store at 2-8°C for long-term storage. -20°C is also cited. | [2][6] |
Mechanism of Action and Biological Significance
Abiraterone, and by extension its deuterated isotopologue, functions as a potent and selective inhibitor of CYP17A1 (17α-hydroxylase/C17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[10][11][12] This enzyme is expressed in the testes, adrenal glands, and in prostate tumor tissues.[13] By irreversibly inhibiting CYP17A1, Abiraterone blocks the synthesis of androgens like dehydroepiandrosterone (DHEA) and androstenedione, thereby depriving prostate cancer cells of the hormonal signals required for their growth and proliferation.[11][14]
The diagram below illustrates the steroidogenesis pathway, highlighting the central role of CYP17A1 and the inhibitory action of Abiraterone.
Caption: Androgen biosynthesis pathway and the inhibitory mechanism of Abiraterone.
Experimental Protocols
The characterization and quantification of this compound rely on several standard analytical techniques. Deuterated compounds are crucial for studies in pharmaceutical metabolism and as internal standards in kinetic research.[15][16]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds like this compound.[5][6]
-
Principle: The method separates components of a mixture based on their differential partitioning between a mobile phase (a solvent) and a stationary phase (a packed column). For this compound, a reverse-phase C18 column is typically used.[17]
-
Methodology:
-
A precise amount of this compound is dissolved in a suitable organic solvent (e.g., Methanol).
-
The solution is injected into the HPLC system.
-
A gradient elution program, typically involving a mixture of an aqueous buffer and an organic solvent like acetonitrile, is run to separate this compound from any impurities.
-
A UV detector monitors the eluent at a specific wavelength (e.g., 270 nm).[18]
-
Purity is calculated by comparing the peak area of this compound to the total area of all detected peaks. A purity of >95% is standard for reference materials.[5][6]
-
Structural Confirmation and Isotopic Enrichment Analysis
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the molecular structure and the success of the deuterium labeling.
-
Mass Spectrometry (MS):
-
Principle: MS measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition.[19]
-
Methodology: The sample is ionized, and the resulting ions are separated by their m/z. The molecular ion peak for this compound is expected at m/z corresponding to its exact mass (353.2656 Da), confirming the incorporation of four deuterium atoms over the unlabeled Abiraterone (MW ~349.5 g/mol ).[4][7] The fragmentation pattern in MS/MS can further confirm the structure.[17]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR provides detailed information about the structure and chemical environment of atoms. For deuterated compounds, ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR can confirm the presence of deuterium.
-
Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed. The ¹H NMR spectrum of this compound will show the absence of signals corresponding to the protons on the pyridine ring, confirming successful deuteration. The number and position of chemical shifts in the spectrum are diagnostic of the overall structure.[15][20]
-
Quantification in Biological Matrices by LC-MS/MS
This compound is frequently used as an internal standard for the accurate quantification of Abiraterone in biological samples like plasma.[2][17]
-
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of LC with the detection capabilities of MS/MS. The deuterated standard co-elutes with the unlabeled analyte but is distinguished by its higher mass.
-
Methodology:
-
Sample Preparation: A known amount of this compound (internal standard) is added to the plasma sample. Proteins are then precipitated, and the supernatant containing the drug and the standard is extracted.[17]
-
LC Separation: The extract is injected into an LC system (often UPLC for faster analysis) for separation on a C18 column.[21]
-
MS/MS Detection: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Abiraterone and this compound (e.g., 350→156 for Abiraterone and 354→160 for this compound).[17]
-
Quantification: The concentration of Abiraterone in the sample is determined by comparing the ratio of its peak area to the peak area of the known amount of this compound internal standard. This method corrects for variations in sample preparation and instrument response.
-
The workflow for the analytical characterization of this compound is visualized below.
Caption: Workflow for the analytical characterization and application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. This compound | C24H31NO | CID 71312697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 2122245-62-7 | LGC Standards [lgcstandards.com]
- 6. sussex-research.com [sussex-research.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 2122245-62-7 [amp.chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 11. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 12. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. How ZYTIGA® Works | ZYTIGA® (abiraterone acetate) [zytigahcp.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]
- 17. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US9889144B2 - Abiraterone acetate formulation and methods of use - Google Patents [patents.google.com]
- 19. Quantitation of the anticancer drug abiraterone and its metabolite Δ(4)-abiraterone in human plasma using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research-portal.uu.nl [research-portal.uu.nl]
- 21. A quick UPLC-MS/MS method for therapeutic drug monitoring of abiraterone and delta(4)-abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Certificate of Analysis for Abiraterone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical data and methodologies associated with the certificate of analysis for Abiraterone-d4. This compound, a deuterated analog of Abiraterone, serves as a crucial internal standard in bioanalytical methods for the quantification of Abiraterone and its metabolites in biological matrices. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the quality attributes and analytical characterization of this compound.
Compound Identification and Physical Properties
This compound is a stable isotope-labeled version of Abiraterone, a potent inhibitor of CYP17A1 used in the treatment of prostate cancer. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based assays, as it is chemically identical to the analyte but has a different mass-to-charge ratio.
| Parameter | Specification | Reference |
| Chemical Name | (3β)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol-d4 | [1] |
| Molecular Formula | C₂₄H₂₇D₄NO | [2] |
| Molecular Weight | 353.53 g/mol | [2] |
| CAS Number | 2122245-62-7 | [2] |
| Appearance | White to off-white solid | [3][4] |
| Storage | 4°C, stored under nitrogen | [3][4] |
| Solubility | DMSO: 10 mg/mL, clear | [5] |
Analytical Data and Quality Specifications
The quality of this compound is assessed through various analytical techniques to ensure its identity, purity, and suitability for use as an internal standard. The following table summarizes typical analytical data found on a certificate of analysis.
| Test | Method | Specification | Reference |
| Purity | HPLC | ≥95% | [2] |
| Purity (LCMS) | LC-MS | 99.05% | [3] |
| Identity | ¹H NMR Spectrum | Consistent with structure | [4] |
| Identity | Mass Spectrometry (MS) | Consistent with structure | [4] |
| Isotopic Enrichment | Not specified in CoA | >95% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections outline the typical experimental protocols for the key analytical tests cited.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound.
-
Instrumentation : Agilent 1260 HPLC or equivalent.[6]
-
Column : Kinetex 100 x 2.1 mm, 2.6 µm particle size C18 reverse-phase column.[6]
-
Mobile Phase : A gradient of methanol and water is typically used. For example, an isocratic mobile phase of 35% A (0.1% formic acid in water) and 65% B (0.1% formic acid in methanol:acetonitrile; 60:40) can be employed.[7]
-
Column Temperature : 30°C.[6]
-
Detection : UV-visible detector set at 254 nm.[6]
-
Procedure : A solution of this compound is prepared in a suitable solvent (e.g., 50% methanol) and injected into the HPLC system. The chromatogram is recorded, and the peak area of this compound is compared to the total area of all peaks to determine the purity.
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly specific and sensitive method for both identification and purity assessment.
-
Instrumentation : A UPLC system coupled with a tandem quadrupole mass spectrometer (e.g., AB Sciex Qtrap 5500).[7]
-
Chromatographic Conditions : Similar to the HPLC method, a C18 column with a gradient elution of acetonitrile and water with formic acid is commonly used.[8]
-
Mass Spectrometry : The mass spectrometer is operated in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific mass transitions for this compound (e.g., m/z 354 → 160).[8]
-
Procedure : A diluted sample of this compound is injected into the LC-MS system. The retention time and the mass spectrum are compared with a reference standard to confirm the identity. Purity is determined by comparing the peak area of the main compound to the total ion chromatogram.
NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule and confirming the position of the deuterium labels.
-
Instrumentation : A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent such as DMSO-d₆ or CDCl₃ is used to dissolve the sample.
-
Procedure : A ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the spectrum is consistent with the known structure of this compound. The absence or reduced intensity of signals at specific positions confirms the deuterium labeling.[4]
Bioanalytical Method Validation using this compound
This compound is primarily used as an internal standard in the quantification of Abiraterone in biological samples. The validation of such bioanalytical methods is performed according to regulatory guidelines (e.g., US FDA). Key validation parameters are summarized below.
| Parameter | Typical Range/Value | Reference |
| Linearity Range (Abiraterone) | 1-500 ng/mL | [8] |
| Accuracy | 95-102% | [8] |
| Precision (CV%) | < 13.4% | [8] |
| Recovery (Abiraterone) | ~76% | [8] |
| Recovery (this compound) | ~72% | [8] |
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the quality control and bioanalytical processes involving this compound.
Caption: Quality Control Workflow for this compound.
Caption: Bioanalytical Workflow using this compound as an Internal Standard.
This technical guide provides a foundational understanding of the data and methodologies associated with the Certificate of Analysis for this compound. For specific applications, it is always recommended to refer to the lot-specific Certificate of Analysis provided by the supplier and to perform appropriate method validation studies.
References
- 1. sussex-research.com [sussex-research.com]
- 2. This compound | CAS 2122245-62-7 | LGC Standards [lgcstandards.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Abiraterone D4A metabolite = 98 HPLC 154229-21-7 [sigmaaldrich.com]
- 6. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Abiraterone-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Abiraterone-d4, a deuterated analog of the potent anti-cancer drug Abiraterone. This document details its chemical properties, its critical role as an internal standard in analytical methodologies, and the broader context of Abiraterone's mechanism of action within key signaling pathways.
Core Data Presentation
For ease of reference and comparison, the fundamental quantitative data for this compound and its non-deuterated counterpart, Abiraterone, are summarized below.
| Property | This compound | Abiraterone |
| CAS Number | 2122245-62-7[1][2] | 154229-19-3[2] |
| Molecular Formula | C₂₄H₂₇D₄NO[2] | C₂₄H₃₁NO |
| Molecular Weight | 353.53 g/mol [2][3] | 349.51 g/mol |
A related compound, Abiraterone Acetate-d4, which is a deuterated version of the prodrug Abiraterone Acetate, has the CAS number 2122245-63-8[4].
Experimental Protocols: Quantification of Abiraterone using this compound as an Internal Standard
This compound is primarily utilized as an internal standard for the accurate quantification of Abiraterone in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a detailed, synthesized methodology based on established protocols.
Objective:
To determine the concentration of Abiraterone in human plasma using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Reagents:
-
Abiraterone reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Polypropylene tubes and vials to prevent adsorption
Instrumentation:
-
A sensitive LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
-
A C18 analytical column.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Abiraterone (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From these stock solutions, prepare a series of working solutions for calibration standards and quality control (QC) samples by serial dilution in a suitable solvent (e.g., 50% methanol in water).
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the Abiraterone working solutions to create a calibration curve over a clinically relevant range (e.g., 0.20 ng/mL to 80 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, calibration standard, or QC sample in a polypropylene tube, add a fixed amount of the this compound internal standard working solution.
-
Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 or 4:1 ratio to the plasma volume).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean polypropylene tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-20 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 column with a gradient elution program.
-
Mobile Phase A: e.g., 2 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: e.g., Acetonitrile.
-
A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor the precursor to product ion transitions for both Abiraterone and this compound. For example:
-
Abiraterone: m/z 350.3 → 156.1
-
This compound: m/z 354.3 → 160.1
-
-
Optimize the collision energy and other MS parameters for maximum sensitivity.
-
-
-
Quantification:
-
Calculate the peak area ratio of Abiraterone to this compound for each sample, standard, and QC.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Abiraterone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Mechanism of Action
Abiraterone's therapeutic effect in prostate cancer is achieved through the potent and irreversible inhibition of the enzyme Cytochrome P450 17A1 (CYP17A1). This enzyme is a critical node in the androgen biosynthesis pathway. The following diagrams illustrate the context of this inhibition.
Caption: Overview of androgen production and its role in prostate cancer growth.
Abiraterone specifically targets the production of androgens in the testes, adrenal glands, and within the tumor itself.[5] It does this by inhibiting CYP17A1, a key enzyme in the steroidogenesis pathway.
Caption: Abiraterone inhibits CYP17A1, blocking androgen precursor synthesis.
By inhibiting both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, Abiraterone effectively halts the conversion of pregnenolone and progesterone into androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione.[1][5] This leads to a significant reduction in the levels of testosterone and other androgens that fuel the growth of prostate cancer cells.[5] Consequently, the activation of the androgen receptor signaling pathway is diminished, leading to an inhibition of cancer cell proliferation and survival.[5]
References
- 1. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 2. urotoday.com [urotoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Abiraterone in the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
Understanding the Mass Shift of Abiraterone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles behind the mass shift of Abiraterone-d4, a deuterated isotopologue of the anti-prostate cancer drug Abiraterone. This compound is a critical tool in bioanalytical assays, serving as an internal standard for the accurate quantification of Abiraterone in biological matrices. This document provides a comprehensive overview of the mass shift, detailed experimental protocols for its determination, and a visual representation of the underlying structural differences.
The Core Principle: Isotopic Labeling and Mass Shift
The mass shift observed between Abiraterone and this compound is a direct consequence of isotopic labeling, a technique where one or more atoms in a molecule are replaced by their heavier isotopes. In the case of this compound, four hydrogen (¹H) atoms are replaced with four deuterium (²H or D) atoms.
Deuterium, an isotope of hydrogen, contains one proton and one neutron in its nucleus, in contrast to protium (the most common isotope of hydrogen), which has only a proton. This additional neutron nearly doubles the mass of the atom. Consequently, the incorporation of four deuterium atoms into the Abiraterone molecule results in a predictable increase in its overall molecular weight and, more precisely, its monoisotopic mass.
This deliberate mass difference is the cornerstone of its use as an internal standard in mass spectrometry-based quantification methods. The mass spectrometer can easily distinguish between the analyte (Abiraterone) and the internal standard (this compound) based on their different mass-to-charge ratios (m/z), ensuring high precision and accuracy in analytical measurements.
Quantitative Data Summary
The mass shift between Abiraterone and this compound can be precisely quantified by comparing their molecular formulas and masses.
| Parameter | Abiraterone | This compound | Mass Shift (Δ) |
| Molecular Formula | C₂₄H₃₁NO | C₂₄H₂₇D₄NO | + 4D - 4H |
| Molecular Weight ( g/mol ) | 349.5 | 353.5 | ~4.0 |
| Exact Mass (Da) | 349.240564612[1] | 353.265671596 | 4.025106984 |
Table 1: Comparison of key quantitative data for Abiraterone and this compound.
The mass shift is most accurately represented by the difference in the exact masses of the two molecules. The replacement of four protium atoms (atomic mass ≈ 1.0078 Da) with four deuterium atoms (atomic mass ≈ 2.0141 Da) results in a mass increase of approximately 4.025 Da.
In tandem mass spectrometry (MS/MS), both the precursor ions and their characteristic product ions will exhibit this mass shift. This is crucial for setting up Multiple Reaction Monitoring (MRM) transitions for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Abiraterone | 350.3[2], 350.0[3] | 156.1[2], 156.0[3] |
| This compound | 354.3[2], 354.0[3] | 160.1[2], 160.0[3] |
Table 2: Commonly used MRM transitions for Abiraterone and this compound in LC-MS/MS analysis.
The precursor ion [M+H]⁺ of Abiraterone is observed at approximately m/z 350.3, while for this compound, it is observed at m/z 354.3, reflecting the mass shift of +4 Da. Similarly, the major product ions resulting from fragmentation also show a +4 Da shift.
Experimental Protocols for Mass Shift Determination
The mass shift of this compound is experimentally verified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocols are a synthesis of methodologies reported in the scientific literature for the analysis of Abiraterone and its deuterated internal standard.[2][4][5]
Sample Preparation
Two common methods for extracting Abiraterone and this compound from biological matrices like human plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
a) Protein Precipitation (PPT) [4]
-
To 200 µL of plasma sample, add 800 µL of a precipitation solution (e.g., acetonitrile) containing the internal standard (this compound).
-
Vortex the mixture for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 14,000 RPM) for 5 minutes.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE) [2][5]
-
To 200 µL of plasma sample in a clean tube, add a known amount of the internal standard (this compound).
-
Add an appropriate extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture vigorously for an extended period (e.g., 10 minutes) to facilitate the transfer of the analytes into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is essential to resolve Abiraterone and this compound from other matrix components.
-
Column: A C18 reversed-phase column is typically used (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm particle size).[4]
-
Mobile Phase: A gradient elution using a two-solvent system is common.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[4]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.[4][5]
Mass Spectrometry
A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed.
-
Ionization: Electrospray Ionization (ESI) in positive mode.[4][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[4][5]
-
MRM Transitions:
-
Instrument Parameters: Parameters such as capillary voltage, cone voltage, desolvation temperature, and collision energy are optimized to achieve the best sensitivity and specificity for both analytes.[4]
Visualization of the Mass Shift
The following diagrams illustrate the structural relationship between Abiraterone and this compound and the logical workflow for its analysis.
References
- 1. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medipol.edu.tr [medipol.edu.tr]
- 3. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability and Storage of Abiraterone-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical stability and storage conditions for Abiraterone-d4, a deuterated isotopologue of the anticancer agent Abiraterone. Understanding these parameters is paramount for ensuring the integrity and reliability of research and development activities, from preclinical studies to clinical trial sample analysis. This document synthesizes available data on storage recommendations, stability profiles, and relevant analytical methodologies, while also providing visual representations of key biological pathways and experimental workflows.
Recommended Storage Conditions
The long-term stability of this compound is best maintained under controlled cold conditions. While specific recommendations may vary slightly between suppliers, a consensus points towards the following:
| Storage Condition | Temperature Range | Additional Notes |
| Long-Term Storage | -20°C | Recommended for maintaining integrity over extended periods. |
| Short-Term Storage | 2-8°C | Suitable for temporary storage during experimental use.[1] |
| Shipping | Ambient | Typically shipped at ambient temperature, with cold storage recommended upon receipt.[2] |
Some suppliers also suggest storing the compound under a nitrogen atmosphere to mitigate potential oxidative degradation.[3][4] It is crucial to refer to the Certificate of Analysis (CoA) provided by the specific supplier for the most accurate and lot-specific storage information.[5][6][7]
Stability Profile of Abiraterone and its Analogs
While specific, in-depth stability studies on this compound are not extensively published, valuable insights can be drawn from studies on the non-deuterated parent compound, Abiraterone, and its acetate prodrug. These studies highlight the compound's susceptibility to degradation under certain conditions, underscoring the importance of proper handling and storage.
A significant challenge in bioanalytical settings is the limited stability of Abiraterone in biological matrices. For instance, Abiraterone has been found to be stable for only up to 2 hours in fresh human plasma and whole blood at room temperature.[8] Stability can be extended to 24 hours in plasma and 8 hours in whole blood when stored at 2-8°C.[8]
Forced degradation studies on Abiraterone Acetate have revealed its susceptibility to hydrolysis under both acidic and alkaline conditions.[9][10] In one study, significant degradation was observed after 30 minutes at 80°C in 0.1 N HCl and at 50°C in 0.1 N NaOH.[9][10] The compound showed greater stability under oxidative, thermal, and photolytic stress conditions.[9]
It is important to note the distinction between this compound, the deuterated internal standard, and Δ4-abiraterone (D4A), a potent active metabolite of Abiraterone.[11] Some studies on "D4A" stability in dried plasma spots have been published, showing it to be stable for 28 days at room temperature and -20°C.[11] However, these results should not be directly extrapolated to this compound.
Experimental Protocols for Stability Assessment
Stability-Indicating HPLC Method
A common approach for assessing stability is through High-Performance Liquid Chromatography (HPLC) with UV detection.
Objective: To develop and validate a method capable of separating the intact drug from its potential degradation products.
Typical Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[12][13] |
| Flow Rate | Typically 1.0 - 1.5 mL/min.[12] |
| Detection | UV detection at a wavelength of maximum absorbance for Abiraterone (e.g., 252 nm).[12] |
| Column Temperature | Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.[12] |
Forced Degradation Study Protocol:
Forced degradation studies are essential for establishing the stability-indicating nature of the analytical method.[14]
-
Acid Hydrolysis: Incubate the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C).[9][10]
-
Base Hydrolysis: Incubate the drug solution with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 50-60°C).[9][10]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂).
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose the drug solution to UV and visible light as per ICH guidelines.
Samples are collected at various time points, neutralized if necessary, and analyzed by the developed HPLC method to track the formation of degradation products and the decrease in the parent drug peak.
LC-MS/MS for Bioanalytical Applications
For the quantification of this compound in biological matrices, a more sensitive and specific method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is typically required.
Objective: To accurately quantify this compound in complex biological samples.
Typical Sample Preparation:
-
Protein Precipitation: Addition of a solvent like acetonitrile to plasma samples to precipitate proteins.[8]
-
Liquid-Liquid Extraction: Extraction of the analyte from the aqueous matrix into an immiscible organic solvent.
-
Solid-Phase Extraction: Use of a solid sorbent to isolate the analyte from the sample matrix.
Typical LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column.[8] |
| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents, often containing a modifier like formic acid to improve ionization. |
| Ionization Mode | Positive electrospray ionization (ESI+).[8] |
| Mass Spectrometry | Multiple Reaction Monitoring (MRM) for specific and sensitive detection of the parent and daughter ions of this compound. |
Visualizing Key Pathways and Workflows
Abiraterone's Mechanism of Action: CYP17A1 Inhibition
Abiraterone exerts its anticancer effect by inhibiting the enzyme CYP17A1, which is crucial for androgen biosynthesis. This inhibition reduces the levels of testosterone and other androgens that can stimulate the growth of prostate cancer cells.
Caption: Mechanism of Abiraterone via inhibition of CYP17A1.
Metabolic Pathway of Abiraterone
Abiraterone is extensively metabolized in vivo, leading to the formation of several metabolites, including the active metabolite Δ4-abiraterone (D4A).
References
- 1. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | CAS 2122245-62-7 | LGC Standards [lgcstandards.com]
- 6. clearsynth.com [clearsynth.com]
- 7. clearsynth.com [clearsynth.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pharmascholars.com [pharmascholars.com]
- 13. ijrpr.com [ijrpr.com]
- 14. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Abiraterone using Abiraterone-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of abiraterone in biological matrices, utilizing its deuterated analog, Abiraterone-d4, as an internal standard. Abiraterone is a key therapeutic agent in the treatment of castration-resistant prostate cancer, and its accurate measurement is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[1][2]
Introduction
Abiraterone acetate, a prodrug, is rapidly converted in vivo to its active metabolite, abiraterone.[3] Abiraterone functions by inhibiting CYP17A1, an enzyme critical for androgen biosynthesis.[4][5] Given the variability in patient response and potential for drug-drug interactions, a reliable analytical method for quantifying abiraterone concentrations in plasma or serum is essential. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[3][6]
Signaling Pathway of Abiraterone Action
Caption: Simplified steroidogenesis pathway and the inhibitory action of Abiraterone on CYP17A1.
Quantitative Data Summary
The following tables summarize the performance characteristics of various published LC-MS/MS methods for the quantification of abiraterone using this compound as an internal standard.
Table 1: Linearity and Sensitivity of Published Methods
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Matrix | Reference |
| 2 - 400 | 2 | Human Serum | [1][2] |
| 0.20 - 79.50 | 0.20 | Human Plasma | [7] |
| 1 - 500 | 1 | Human Plasma | [3][6] |
| 0.5 - 100 | 0.5 | Human Plasma | [4] |
| 1 - 1,000 | 1 | Human Plasma | [8] |
| 0.074 - 509.6 | 0.074 | Human Plasma | [9] |
Table 2: Precision and Accuracy of a Representative Method
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LLOQ | 0.20 | <14.4 | <14.4 | 91.35 - 105.05 | [7] |
| LQC | 0.55 | <14.4 | <14.4 | 91.35 - 105.05 | [7] |
| MQC | 25.09 | <14.4 | <14.4 | 91.35 - 105.05 | [7] |
| HQC | 62.74 | <14.4 | <14.4 | 91.35 - 105.05 | [7] |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation.
Table 3: Recovery of Abiraterone and this compound
| Analyte | Concentration Level (ng/mL) | Mean Recovery (%) | Reference |
| Abiraterone | 5, 300, 400 | 76 | [6] |
| This compound | - | 72 | [6] |
Experimental Protocols
Below are detailed protocols for sample preparation and LC-MS/MS analysis, synthesized from validated methods in the literature. It is crucial to note that during method development, adsorption of abiraterone to glass surfaces has been observed; therefore, the use of polypropylene labware is highly recommended.[3][6]
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of abiraterone and its metabolites in human serum.[1]
1. Materials:
- Human serum samples
- This compound internal standard working solution (e.g., 1.25 µg/mL in methanol:water, 1:1)[1]
- Methyl tert-butyl ether (MTBE)
- Polypropylene tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
2. Procedure:
- Pipette 100 µL of serum into a polypropylene tube.
- Add 20 µL of the this compound internal standard working solution.
- Vortex for 30 seconds.
- Add 2 mL of MTBE.
- Vortex for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes at 4°C.
- Transfer the organic layer to a clean tube.
- Evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
This protocol is a simpler and faster alternative to LLE, suitable for high-throughput analysis.[3][6]
1. Materials:
- Human plasma samples (EDTA plasma is recommended for stability)[3]
- This compound internal standard working solution
- Acetonitrile (ACN)
- Polypropylene tubes
- Vortex mixer
- Centrifuge
2. Procedure:
- Pipette a known volume of plasma into a polypropylene tube.
- Add the this compound internal standard.
- Add a sufficient volume of cold acetonitrile (typically 3 times the plasma volume) to precipitate the proteins.
- Vortex vigorously for 1-2 minutes.
- Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes.
- Transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).
LC-MS/MS Method Parameters
The following are typical starting parameters for LC-MS/MS method development. Optimization will be required based on the specific instrumentation used.
Table 4: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 2.1 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in methanol:acetonitrile (60:40)[1] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 - 20 µL |
| Elution | Isocratic or gradient elution can be used. A typical isocratic condition is 35% A and 65% B.[1] |
Table 5: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Abiraterone) | m/z 350.3 → 156.1[7] |
| MRM Transition (this compound) | m/z 354.3 → 160.1[7] |
| Collision Energy | Optimization required; a starting point for abiraterone is around 60 V.[8] |
Experimental Workflow Diagrams
Caption: Workflow for Liquid-Liquid Extraction sample preparation.
References
- 1. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of the anticancer drug abiraterone and its metabolite Δ(4)-abiraterone in human plasma using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Abiraterone-d4 in Clinical Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Abiraterone-d4 in clinical pharmacokinetic (PK) studies. The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of abiraterone and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Abiraterone and the Role of a Deuterated Internal Standard
Abiraterone, the active metabolite of the prodrug abiraterone acetate, is a potent and selective inhibitor of the CYP17A1 enzyme, a critical component in the androgen biosynthesis pathway.[1][2] It is a cornerstone therapy for patients with metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer.[1] Given the significant inter- and intra-patient variability in abiraterone plasma concentrations, therapeutic drug monitoring (TDM) and robust pharmacokinetic studies are crucial for optimizing treatment.[3]
The use of a SIL-IS, such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS.[4][5][6][7] A SIL-IS has nearly identical physicochemical properties to the analyte of interest but a different mass due to the deuterium atoms. This allows it to co-elute with the analyte during chromatography and experience similar extraction recovery and ionization efficiency, thereby correcting for variations in sample preparation and instrument response.[4][5][6][7] The use of this compound ensures high accuracy and precision in the quantification of abiraterone, which is essential for reliable pharmacokinetic modeling and clinical decision-making.
Mechanism of Action and Metabolic Pathway of Abiraterone
Abiraterone exerts its therapeutic effect by inhibiting the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme, which is essential for the synthesis of androgens like testosterone.[1][2] This leads to a significant reduction in circulating androgen levels, thereby inhibiting the growth of prostate cancer cells.
Abiraterone undergoes extensive metabolism in vivo. The prodrug, abiraterone acetate, is rapidly hydrolyzed to the active moiety, abiraterone. Abiraterone is then further metabolized into several active and inactive metabolites, including Δ⁴-abiraterone (D4A), 3-keto-5α-abiraterone, abiraterone sulfate, and abiraterone N-oxide sulfate.[8][9]
Application: Bioanalytical Method for Abiraterone Quantification
The following sections detail a typical experimental workflow and protocol for the quantification of abiraterone in human plasma using LC-MS/MS with this compound as the internal standard.
Experimental Workflow
Detailed Experimental Protocol
This protocol is a composite based on several published methods and should be validated in the end-user's laboratory.[4][10][11]
3.2.1. Materials and Reagents
-
Abiraterone reference standard
-
This compound (Internal Standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (EDTA)
-
Polypropylene tubes and vials[7]
3.2.2. Stock and Working Solutions
-
Abiraterone Stock Solution (1 mg/mL): Accurately weigh and dissolve abiraterone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the abiraterone stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
3.2.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a polypropylene microcentrifuge tube.
-
Add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean polypropylene tube or vial for LC-MS/MS analysis.
3.2.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., Zorbax Eclipse Plus C18, 150 x 2.1 mm, 3.5 µm).[10][11]
-
Mobile Phase B: 0.1% formic acid in methanol:acetonitrile (60:40, v/v).[10][11]
-
Gradient: A suitable gradient to separate abiraterone from its metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
Method Validation Summary
A summary of typical validation parameters for a bioanalytical method for abiraterone using this compound is presented below.
| Parameter | Typical Range/Value | Reference(s) |
| Linearity Range | 1 - 500 ng/mL | [5][6][7] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [7] |
| Intra-day Precision (%CV) | < 15% | [4][6] |
| Inter-day Precision (%CV) | < 15% | [4][6] |
| Accuracy (% Bias) | Within ±15% | [4][6] |
| Recovery | > 70% | [12] |
Pharmacokinetic Data of Abiraterone
The following table summarizes key pharmacokinetic parameters of abiraterone from clinical studies in patients with mCRPC and healthy volunteers. These studies would have employed validated bioanalytical methods, likely using this compound as an internal standard, to generate this data.
| Parameter | Patients with mCRPC | Healthy Volunteers | Reference(s) |
| Tmax (median, hours) | ~2 | ~2 | [13] |
| Terminal Half-life (mean, hours) | ~12 | 11.1 - 14.7 | [13][14] |
| Apparent Clearance (CL/F, L/h) | 1,550 | 2,240 | [15] |
| Apparent Volume of Distribution (Vd/F, L) | 5,620 (central), 17,400 (peripheral) | - | [15] |
Note: Pharmacokinetic parameters can be influenced by factors such as food intake and patient health status.[15]
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of abiraterone in clinical pharmacokinetic studies. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods allows for reliable characterization of abiraterone's pharmacokinetic profile, which is crucial for optimizing therapy and improving patient outcomes in the treatment of prostate cancer. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 3. Bioanalytical evaluation of dried plasma spots for monitoring of abiraterone and ∆(4)-abiraterone from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Open-label, phase I, pharmacokinetic studies of abiraterone acetate in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetic analysis of abiraterone in chemotherapy-naïve and docetaxel-treated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Abiraterone using Abiraterone-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abiraterone acetate is a prodrug of abiraterone, a potent and selective inhibitor of CYP17A1, a key enzyme in androgen biosynthesis.[1] It is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2] Abiraterone exhibits significant inter-individual pharmacokinetic variability, which can be influenced by factors such as food intake, potentially affecting drug exposure and therapeutic outcomes.[3] Therapeutic Drug Monitoring (TDM) is therefore a valuable tool to optimize treatment by ensuring adequate drug exposure.[4][5] A robust and reliable analytical method is essential for TDM. The use of a stable isotope-labeled internal standard, such as Abiraterone-d4, is crucial for accurate quantification of abiraterone in patient plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][6][7] This internal standard closely mimics the chemical and physical properties of the analyte, correcting for variations during sample preparation and analysis.[8]
Principle
This method describes the quantitative determination of abiraterone in human plasma using a validated LC-MS/MS method. This compound is added to the plasma samples as an internal standard (IS) to ensure accuracy and precision. The sample preparation involves a straightforward protein precipitation step to extract the analyte and the IS from the plasma matrix.[3][6] The processed sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a tandem mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM).[1][8] The concentration of abiraterone is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared with known concentrations of abiraterone.
Experimental Protocols
1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions:
-
Working Solutions:
-
Calibration Standards (CS):
-
Quality Control (QC) Samples:
2. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample clean-up.[3]
-
Aliquot 200 µL of plasma sample (calibrator, QC, or patient sample) into a polypropylene microcentrifuge tube.
-
Add 800 µL of a precipitation solution (e.g., acetonitrile) containing the internal standard (this compound) at a fixed concentration.[3]
-
Vortex the mixture vigorously for 5 minutes.[3]
-
Centrifuge the tubes for 5 minutes at 14,000 RPM to pellet the precipitated proteins.[3]
-
Carefully transfer 250 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
System: An ultra-high-performance liquid chromatography (UPLC) system.[3][6]
-
Column: Acquity BEH C18 Column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Flow Rate: 0.6 mL/min.[11]
-
Injection Volume: 2 µL.[6]
-
Gradient Elution: A gradient program should be optimized to ensure separation of abiraterone from its metabolites and other endogenous plasma components.[6]
-
-
Mass Spectrometry (MS/MS) Conditions:
Data Presentation and Analysis
The concentration of abiraterone in the samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio of abiraterone to this compound against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically applied. The concentration of abiraterone in the QC and patient samples is then calculated from their peak area ratios using the regression equation of the calibration curve.
Method Validation Summary
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][12] Key validation parameters are summarized below.
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [3][6] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Intra-day Precision (%CV) | < 15% | [10] |
| Inter-day Precision (%CV) | < 15% | [10] |
| Accuracy (% Bias) | Within ±15% (85-115%) | [1][4] |
| Recovery | Abiraterone: ~76% | [3] |
| This compound: ~72% | [3] | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [3][6] |
| Quality Control Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low (LQC) | 5 | 95.51 - 107.59 | ≤ 9.72 | 91.35 - 105.05 | < 14.4 |
| Medium (MQC) | 300 | 95.51 - 107.59 | ≤ 9.72 | 91.35 - 105.05 | < 14.4 |
| High (HQC) | 400 | 95.51 - 107.59 | ≤ 9.72 | 91.35 - 105.05 | < 14.4 |
| (Data compiled from references[3][4][10]) |
Visualizations
Abiraterone Mechanism of Action
Abiraterone acts by inhibiting the CYP17A1 enzyme, which is crucial for the synthesis of androgens like testosterone. This leads to reduced androgen receptor signaling, which is vital for the growth of prostate cancer cells.
Caption: Abiraterone inhibits CYP17A1, blocking androgen synthesis and prostate cancer growth.
Experimental Workflow for Abiraterone TDM
The following diagram outlines the complete workflow for the therapeutic drug monitoring of abiraterone using LC-MS/MS.
Caption: Workflow for abiraterone quantification in plasma using LC-MS/MS with an internal standard.
References
- 1. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quick UPLC-MS/MS method for therapeutic drug monitoring of abiraterone and delta(4)-abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. daneshyari.com [daneshyari.com]
- 10. medipol.edu.tr [medipol.edu.tr]
- 11. ijrpr.com [ijrpr.com]
- 12. Validation of an LC-MS/MS method for simultaneous quantification of abiraterone, enzalutamide and darolutamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Abiraterone Metabolites using Abiraterone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, the active metabolite of the prodrug Abiraterone Acetate, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). It functions by inhibiting CYP17A1, a critical enzyme in androgen biosynthesis.[1] The in-vivo metabolism of Abiraterone is extensive, leading to the formation of several metabolites, some of which exhibit potent biological activity that may contribute to both the therapeutic efficacy and potential resistance mechanisms. Notably, Δ⁴-abiraterone (D4A) has been identified as an active metabolite with even greater anti-tumor activity than its parent compound.[2][3] Conversely, the formation of 3-keto-5α-abiraterone (5α-Abi), an androgen receptor agonist, may promote prostate cancer progression.[3] Therefore, the accurate quantification of Abiraterone and its key metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and advancing our understanding of its clinical activity.
This document provides detailed application notes and protocols for the simultaneous quantification of Abiraterone and its major metabolites in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Abiraterone-d4 as the internal standard.
Metabolic Pathway of Abiraterone
Abiraterone undergoes extensive metabolism primarily in the liver.[1] The key metabolic transformations include oxidation and sulfation. The prodrug, Abiraterone Acetate, is first hydrolyzed to the active drug, Abiraterone. Abiraterone is then metabolized to several key metabolites. One major pathway involves the conversion of Abiraterone to the active metabolite Δ⁴-abiraterone (D4A) by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD).[2] D4A can be further metabolized by 5α-reductase to 3-keto-5α-abiraterone (5α-Abi).[3] Additionally, Abiraterone can undergo sulfation to form Abiraterone sulfate and N-oxidation followed by sulfation to yield N-oxide Abiraterone sulfate, which are considered inactive metabolites.[4]
Figure 1: Metabolic pathway of Abiraterone Acetate.
Experimental Protocols
This section details the protocols for sample preparation, preparation of calibration standards and quality controls, and the LC-MS/MS analysis for the quantification of Abiraterone and its metabolites.
Materials and Reagents
-
Abiraterone (Reference Standard)
-
Δ⁴-Abiraterone (D4A) (Reference Standard)
-
3-keto-5α-abiraterone (5α-Abi) (Reference Standard)
-
Abiraterone Sulfate (A-Sul) (Reference Standard)
-
N-oxide Abiraterone Sulfate (A-NO-Sul) (Reference Standard)
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human Plasma (K2EDTA as anticoagulant)
-
Polypropylene tubes and plates
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Abiraterone, its metabolites, and this compound in methanol.
-
Intermediate Solutions: Prepare intermediate stock solutions by diluting the primary stock solutions with 50% methanol in water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate solutions to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol in water.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and widely used method for sample preparation in this application.[5][6]
-
Allow all samples (calibration standards, quality controls, and unknown plasma samples) to thaw to room temperature.
-
To 50 µL of plasma in a polypropylene microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean polypropylene tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and centrifuge again before injecting into the LC-MS/MS system.
Preparation of Calibration Standards and Quality Controls
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range (e.g., 0.5 - 100 ng/mL for Abiraterone and its metabolites).[7]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 40, and 80 ng/mL).
LC-MS/MS Method
The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.5 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.4 mL/min[8] |
| Column Temperature | 40°C[8] |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | ~3.5 - 4.0 kV[5] |
| Source Temperature | ~150°C |
| Desolvation Temperature | ~500 - 550°C[5] |
| Desolvation Gas Flow | ~800 - 1000 L/hr[5] |
| Collision Gas | Argon |
MRM Transitions
The following are representative MRM transitions for Abiraterone and its key metabolites. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Abiraterone | 350.2 | 156.1 | ~45[5] |
| Δ⁴-Abiraterone (D4A) | 348.2 | 156.1 | ~45 |
| 3-keto-5α-abiraterone (5α-Abi) | 352.3 | 156.1 | ~45 |
| Abiraterone Sulfate | 428.2 | 348.2 | ~30 |
| N-oxide Abiraterone Sulfate | 444.2 | 348.2 | ~30 |
| This compound (IS) | 354.3 | 160.1 | ~45[5] |
Experimental Workflow
The overall experimental workflow for the quantification of Abiraterone metabolites is depicted in the following diagram.
Figure 2: Experimental workflow for Abiraterone metabolite quantification.
Data Presentation
The quantitative performance of the described method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters and acceptance criteria.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Abiraterone | 0.5 - 100 | Linear, 1/x² weighting | > 0.99 |
| Δ⁴-Abiraterone (D4A) | 0.2 - 20[6] | Linear, 1/x² weighting | > 0.99 |
| 3-keto-5α-abiraterone (5α-Abi) | 0.5 - 100 | Linear, 1/x² weighting | > 0.99 |
| Abiraterone Sulfate | 0.5 - 100 | Linear, 1/x² weighting | > 0.99 |
| N-oxide Abiraterone Sulfate | 0.5 - 100 | Linear, 1/x² weighting | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Abiraterone | LLOQ | 0.5 | < 20% | < 20% | ± 20% |
| Low | 1.5 | < 15% | < 15% | ± 15% | |
| Medium | 40 | < 15% | < 15% | ± 15% | |
| High | 80 | < 15% | < 15% | ± 15% | |
| Δ⁴-Abiraterone | LLOQ | 0.2 | < 20% | < 20% | ± 20% |
| Low | 0.6 | < 15% | < 15% | ± 15% | |
| Medium | 8 | < 15% | < 15% | ± 15% | |
| High | 16 | < 15% | < 15% | ± 15% |
(Note: The values presented in the tables are representative and should be established for each specific laboratory and method validation.)
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the simultaneous quantification of Abiraterone and its key metabolites in human plasma using this compound as an internal standard. This methodology is essential for pharmacokinetic assessments, therapeutic drug monitoring, and further research into the clinical pharmacology of Abiraterone, ultimately contributing to the optimization of treatment strategies for patients with advanced prostate cancer. Adherence to rigorous validation procedures is critical to ensure the reliability and accuracy of the generated data.
References
- 1. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method for quantification of the active abiraterone metabolite Δ(4)-abiraterone (D4A) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Bioanalytical Method for the Quantification of Abiraterone in Human Plasma using LC-MS/MS with Abiraterone-d4 as an Internal Standard
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology who are involved in the quantitative analysis of Abiraterone in human plasma.
Introduction: Abiraterone is the active metabolite of Abiraterone acetate, an oral medication used in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer.[1] Therapeutic drug monitoring and pharmacokinetic studies of Abiraterone are crucial for optimizing patient dosage and improving treatment outcomes. This application note describes a robust and sensitive bioanalytical method for the determination of Abiraterone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Abiraterone-d4, to ensure high accuracy and precision. The validation of this method has been performed in accordance with FDA guidelines.[2][3]
Experimental Protocols
Materials and Reagents
-
Reference Standards: Abiraterone (purity >99%) and this compound (purity >99%) were sourced from commercial suppliers.[4]
-
Solvents: Methanol and Acetonitrile (HPLC grade), and tert-Butyl methyl ether (TBME).[4]
-
Reagents: Ammonium formate, formic acid, sodium dihydrogen orthophosphate dihydrate, potassium fluoride, and oxalic acid dihydrate of analytical grade.[4]
-
Water: Milli-Q or equivalent purified water.[4]
-
Plasma: Drug-free human plasma containing K2EDTA as an anticoagulant.[5] For stabilization, a 10% w/v potassium fluoride solution in 5% w/v oxalic acid dihydrate can be added to the plasma.[4]
-
Labware: Polypropylene tubes and vials should be used throughout the procedure to prevent adsorption of Abiraterone to glass surfaces.[6][7]
Preparation of Stock and Working Solutions
-
Abiraterone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Abiraterone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[4]
-
Working Solutions: Prepare serial dilutions of the Abiraterone stock solution with 50% methanol in water to create working solutions for calibration standards and quality control (QC) samples.[4]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol in water.[4]
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards (CS): Spike appropriate volumes of the Abiraterone working solutions into blank human plasma to achieve final concentrations over a specified range (e.g., 0.20 ng/mL to 80 ng/mL).[4]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low Quality Control (LQC)
-
Medium Quality Control (MQC)
-
High Quality Control (HQC)
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of the plasma sample (unknown, CS, or QC) into a polypropylene tube.
-
Add 50 µL of the this compound internal standard working solution to all tubes except for the blank.[4]
-
Add 100 µL of 0.1 M sodium dihydrogen orthophosphate dihydrate and vortex briefly.[4]
-
Add 2 mL of TBME as the extraction solvent.[4]
-
Cap the tubes and vortex for 10 minutes at 2500 RPM.[4]
-
Centrifuge the samples at 4000 RPM for 5 minutes at 4°C.[4]
-
Transfer 1.6 mL of the supernatant (organic layer) into a new set of polypropylene tubes.[4]
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[4]
-
Reconstitute the dried residue in 300 µL of the mobile phase and vortex.[4]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC)
-
System: A suitable HPLC or UPLC system.
-
Column: C18 analytical column (e.g., Thermo Hypurity, C18, 50 x 4.6 mm, 5µ).[5]
-
Mobile Phase: An isocratic mobile phase consisting of 2 mM Ammonium formate (pH 3.5) and Acetonitrile in a 30:70 (v/v) ratio.[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Run Time: Approximately 4 minutes.[4]
-
-
Mass Spectrometry (MS)
Data Presentation: Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Table 1: Linearity and Calibration Range
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Abiraterone | 0.20 - 79.50[4] | y = mx + c (weighted 1/x²) | > 0.99[4] |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.20 | < 15 | 80-120 | < 15 | 80-120 |
| LQC | 5.0 | < 15 | 85-115 | < 15 | 85-115 |
| MQC | 300 | < 15 | 85-115 | < 15 | 85-115 |
| HQC | 400 | < 15 | 85-115 | < 15 | 85-115 |
| Data derived from representative validation studies.[6][7][8] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Precision (%CV) | Matrix Effect |
| Abiraterone | 60.2%[4] | 2.84%[4] | No significant matrix effect observed |
| This compound (IS) | 67.3%[4] | N/A | No significant matrix effect observed |
Table 4: Stability of Abiraterone in Human Plasma
| Stability Condition | Duration | Temperature | Stability (%) |
| Bench-top | 24 hours[6] | Room Temperature | Stable |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | Stable |
| Long-term | 6 months[7] | -70°C | Stable |
| Note: Abiraterone has shown limited stability in fresh plasma at room temperature; therefore, prompt processing or stabilization is recommended.[6] |
Visualizations
Caption: Experimental workflow for Abiraterone analysis in human plasma.
Caption: Logical relationship of analyte, IS, and the LC-MS/MS process.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Abiraterone-d4 in Dried Blood Spots (DBS) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a prodrug, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Following administration, it is rapidly metabolized to its active form, abiraterone, which potently and selectively inhibits the CYP17A1 enzyme, crucial for androgen biosynthesis.[2][3] Therapeutic drug monitoring (TDM) of abiraterone and its active metabolite, Δ(4)-abiraterone (D4A), is increasingly recognized as beneficial due to significant pharmacokinetic variability among patients.[1][4][5] Dried blood spot (DBS) analysis presents a minimally invasive, patient-centric sampling method that simplifies collection, transportation, and storage compared to traditional plasma analysis.[4][5][6] This application note provides a detailed protocol for the extraction and quantification of abiraterone from DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with abiraterone-d4 as the internal standard.
Abiraterone acetate is converted in vivo to abiraterone, which is then further metabolized to the active metabolite D4A.[1][2][7] This metabolic conversion is a key aspect of the drug's mechanism of action. The use of a deuterated internal standard, this compound, is crucial for accurate quantification in complex biological matrices like blood by correcting for variations during sample preparation and analysis.[1][3]
Signaling Pathway
Caption: Metabolic activation of Abiraterone acetate.
Experimental Workflow
Caption: Workflow for this compound analysis from DBS.
Quantitative Data Summary
The following tables summarize the performance of a validated LC-MS/MS method for the simultaneous quantification of abiraterone and its active metabolite D4A in DBS.
Table 1: Linearity of Calibration Curves
| Analyte | Concentration Range (ng/mL) |
| Abiraterone | 0.132 - 196.0 |
| Δ(4)-abiraterone (D4A) | 0.110 - 39.17 |
Table 2: Accuracy and Precision
| Analyte | Accuracy (%) | Precision (%CV) |
| Abiraterone | 93 - 104 | ≤ 12.5 |
| Δ(4)-abiraterone (D4A) | 96 - 108 | ≤ 12.5 |
Data adapted from a study on dried plasma spots, which demonstrates the feasibility of the method for dried matrix analysis.[1][2] A similar study on DBS showed precision with CV ≤ 6.97% for Abiraterone and ≤ 10.26% for D4A, and accuracy between 93.6–106.8% for Abiraterone and 96.0–108.5% for D4A.[4][6]
Detailed Experimental Protocols
This protocol outlines the procedure for the extraction and analysis of abiraterone from DBS samples using this compound as an internal standard.
Materials and Reagents
-
Abiraterone and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human whole blood (for calibration standards and quality controls)
-
DBS collection cards
-
Micropipettes and sterile tips
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC vials
-
LC-MS/MS system
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of abiraterone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the abiraterone stock solution in methanol to create working solutions for calibration standards and quality controls (QCs). Prepare a working solution of this compound in methanol.
-
Spiking Blood: Spike human whole blood with the abiraterone working solutions to create calibration standards and QCs at various concentrations.
-
DBS Preparation: Spot a fixed volume (e.g., 20 µL) of the spiked blood onto the DBS cards and allow them to dry completely at room temperature for at least 3 hours.
Sample Extraction from DBS
-
Punching: Punch a 3-mm disc from the center of the dried blood spot and place it into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add a specific volume of the this compound working solution to each tube.
-
Extraction: Add an extraction solvent (e.g., acetonitrile) to each tube.
-
Vortexing: Vortex the tubes for a specified time (e.g., 30 minutes) to facilitate the extraction of the analytes.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the paper disc and any precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. These may need to be optimized for individual instruments.
Liquid Chromatography
-
Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 150 × 2.1 mm, 3.5 μm) is suitable.[3][8]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B) is commonly employed.[3][8]
-
Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][8]
-
Multiple Reaction Monitoring (MRM): Monitor the following transitions:
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation temperature, and collision energy for maximum signal intensity.[10]
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for abiraterone and this compound.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (abiraterone/Abiraterone-d4) against the nominal concentration of the calibration standards.
-
Quantification: Determine the concentration of abiraterone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The analysis of this compound in dried blood spots using LC-MS/MS is a robust and reliable method for therapeutic drug monitoring. The minimally invasive nature of DBS sampling offers significant advantages for patient care and clinical research. The protocol described herein, when properly validated, can provide accurate and precise quantification of abiraterone, aiding in the optimization of treatment for patients with metastatic castration-resistant prostate cancer. The stability of abiraterone in DBS for at least 7 days at room temperature further supports the feasibility of this sampling strategy for clinical applications.[4][5]
References
- 1. Bioanalytical evaluation of dried plasma spots for monitoring of abiraterone and ∆(4)-abiraterone from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of dried blood spots as an alternative matrix for therapeutic drug monitoring of abiraterone and delta(4)-abiraterone in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS for the Quantification of Abiraterone in Human Plasma with Abiraterone-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abiraterone is a potent and selective inhibitor of the CYP17A1 enzyme, a key player in the androgen biosynthesis pathway.[1][2][3] It is a crucial therapeutic agent in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer.[1][2] Given the significant inter-patient pharmacokinetic variability, therapeutic drug monitoring of abiraterone is essential to optimize treatment outcomes.[4][5] This application note provides a detailed UPLC-MS/MS protocol for the robust and sensitive quantification of abiraterone in human plasma, utilizing its deuterated analog, Abiraterone-d4, as an internal standard (IS).
Mechanism of Action
Abiraterone acetate, the prodrug of abiraterone, is rapidly converted to its active form in vivo.[6] Abiraterone then inhibits the 17α-hydroxylase/C17,20-lyase (CYP17A1) enzyme, which is expressed in testicular, adrenal, and prostatic tumor tissues.[7] This inhibition blocks the synthesis of androgens, such as testosterone, which are crucial for the growth of prostate cancer cells.[1][3] By depleting androgen levels, abiraterone effectively slows the progression of the disease.[3]
Figure 1: Abiraterone's mechanism of action via CYP17A1 inhibition.
Experimental Protocols
This section details the methodologies for sample preparation, UPLC, and MS/MS analysis.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for extracting abiraterone from plasma samples.[8]
-
Materials:
-
Procedure:
-
Prepare working standard solutions of abiraterone and a working solution of this compound (IS) by diluting the stock solutions in ACN.
-
To 200 µL of plasma sample in a polypropylene microcentrifuge tube, add 800 µL of ACN containing the internal standard.[8]
-
Vortex the mixture for 5 minutes.[8]
-
Centrifuge at 14,000 RPM for 5 minutes.[8]
-
Transfer 250 µL of the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.[8]
-
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation.[9]
-
Materials:
-
Human serum
-
This compound internal standard working solution (1.25 µg/mL)
-
Methyl tert-butyl ether (MTBE)
-
Methanol:Water (1:1, v/v)
-
Glass tubes
-
Nitrogen evaporator
-
-
Procedure:
-
To 100 µL of serum in a glass tube, add 20 µL of the internal standard working solution.[10]
-
Vortex for 30 seconds.[10]
-
Add 2 mL of MTBE and vortex for 1 minute.[10]
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.[10]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[10]
-
Reconstitute the dried extract with 300 µL of 1:1 methanol:water.[10]
-
Transfer 200 µL to an HPLC vial for analysis.[10]
-
References
- 1. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 4. A quick UPLC-MS/MS method for therapeutic drug monitoring of abiraterone and delta(4)-abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. ascopubs.org [ascopubs.org]
- 7. How ZYTIGA® Works | ZYTIGA® (abiraterone acetate) [zytigahcp.com]
- 8. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for the Quantitative Analysis of Abiraterone in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Abiraterone.
Introduction
Abiraterone is an oral, selective, and irreversible inhibitor of the CYP17A1 enzyme, crucial for androgen biosynthesis.[1] It is a key therapeutic agent in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] Therapeutic Drug Monitoring (TDM) of Abiraterone is essential to manage pharmacokinetic variability among patients and optimize treatment outcomes. The accurate quantification of Abiraterone in biological matrices like human plasma is critical for these pharmacokinetic studies.[2][3]
The use of a stable isotope-labeled internal standard, such as Abiraterone-d4, is the gold standard for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4] The deuterated standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations during sample preparation and potential matrix effects, thereby ensuring high precision and accuracy.[1]
This application note details two common and validated sample preparation protocols for the extraction of Abiraterone from human plasma: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), both utilizing this compound as the internal standard.
Key Considerations for Sample Handling
-
Stability: Abiraterone has limited stability in fresh plasma and whole blood at room temperature. It is stable for 24 hours in plasma when stored at 2–8°C.[1] For longer-term storage, samples should be kept at -70°C.[5]
-
Adsorption: Abiraterone can adsorb to glass surfaces. To prevent analyte loss, it is critical to use polypropylene vials and tubes throughout the entire sample preparation and analysis process.[1]
Experimental Protocols
Materials and Reagents
-
Analytes: Abiraterone, this compound (Internal Standard)
-
Biological Matrix: Human plasma (collected in EDTA or sodium fluoride/potassium oxalate tubes)[1][5]
-
Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Methyl Tertiary Butyl Ether (MTBE)[6]
-
Reagents (LC-MS Grade): Formic Acid, Water
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL), polypropylene autosampler vials
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis. While simpler, it may result in a less clean final extract compared to LLE.[5]
Procedure:
-
Sample Aliquoting: Pipette 100 µL of human plasma (calibrator, quality control, or unknown sample) into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound working solution (e.g., 1.25 µg/mL in 1:1 methanol:water) to each tube.[6]
-
Protein Precipitation: Add 300 µL of cold (-20°C) acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean polypropylene autosampler vial.
-
Analysis: Inject 2-5 µL of the supernatant directly into the LC-MS/MS system for analysis.[1]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a more laborious technique but typically yields a cleaner sample extract by effectively removing phospholipids and other matrix components, which can reduce ion suppression.[5]
Procedure:
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.[6]
-
Internal Standard Spiking: Add 20 µL of the this compound working solution to each sample.[6]
-
Vortexing: Briefly vortex the samples for 30 seconds.[6]
-
Extraction Solvent Addition: Add 2 mL of Methyl Tertiary Butyl Ether (MTBE) to each tube.[6]
-
Extraction: Vortex the samples for 1 minute to facilitate the extraction of Abiraterone and the internal standard into the organic layer.[6]
-
Phase Separation: Centrifuge the tubes for 5 minutes at 4000 rpm at 4°C to separate the aqueous and organic layers.[6]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube, taking care not to disturb the aqueous layer or the protein interface.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitution: Reconstitute the dried extract in 300 µL of a suitable mobile phase mixture (e.g., 1:1 methanol:water).[6]
-
Transfer and Analysis: Transfer the reconstituted solution to a polypropylene autosampler vial and inject it into the LC-MS/MS system.[6]
Visualization of Experimental Workflows
Caption: Comparative workflows for Protein Precipitation and Liquid-Liquid Extraction.
Data Presentation
The performance of each sample preparation method is summarized below. The choice of method often involves a trade-off between simplicity, speed, and the cleanliness of the final extract.
Table 1: Comparison of Sample Preparation Method Performance for Abiraterone Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range (ng/mL) | 1 - 500[1] | 0.20 - 79.5[5]; 2 - 400[4] | 0.5 - 100[7][8] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[1][9] | 0.20 ng/mL[5] | 0.5 ng/mL[7] |
| Mean Recovery | Not typically reported | ~60% for Abiraterone, ~67% for this compound[5] | 84.5% - 109.2%[10] |
| Intra-day Precision (%RSD) | < 13.4%[1] | < 14.4%[5] | < 10.7%[7][8] |
| Inter-day Precision (%RSD) | < 13.4%[1] | < 14.4%[5] | < 10.7%[7][8] |
| Accuracy | 95 - 102%[1] | 91.35 - 105.05%[5] | 87 - 106%[7][8] |
| Pros | Simple, fast, high-throughput | Provides clean extracts, good recovery[5] | Provides very clean extracts |
| Cons | Potential for matrix effects[5] | More laborious, requires solvent evaporation[1] | More costly and complex[5] |
Table 2: Typical LC-MS/MS Parameters for Abiraterone and this compound Analysis
| Parameter | Typical Setting |
| LC Column | C18 (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[1][4] |
| Flow Rate | 0.5 mL/min[1] |
| Elution Type | Gradient[1] or Isocratic[4] |
| Column Temperature | 40°C[1][4] |
| Injection Volume | 2 - 20 µL[1][5] |
| MS System | Tandem Quadrupole Mass Spectrometer[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4] |
| MRM Transition (Abiraterone) | m/z 350 → 156[1] |
| MRM Transition (this compound) | m/z 354 → 160[1] |
| Capillary Voltage | ~3.76 kV[1] |
| Desolvation Temperature | ~550°C[1] |
Conclusion
Both Protein Precipitation and Liquid-Liquid Extraction are effective methods for preparing human plasma samples for the quantification of Abiraterone when used with a deuterated internal standard like this compound. PPT offers a simpler and faster workflow suitable for high-throughput environments, while LLE provides a cleaner extract, minimizing potential matrix effects and improving assay robustness.[1][5] The selection of the appropriate method should be based on the specific requirements of the study, considering factors such as required sensitivity, sample throughput, and available laboratory resources. Regardless of the method chosen, adherence to best practices for sample handling, including the use of polypropylene labware and appropriate temperature control, is paramount for generating reliable and accurate data.[1]
References
- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Open-label, phase I, pharmacokinetic studies of abiraterone acetate in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic analysis of abiraterone in chemotherapy-naïve and docetaxel-treated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Determination of Abiraterone and Its Metabolites in Human Serum by LC-ESI-TOF/MS Using Solid-phase Extraction [jstage.jst.go.jp]
Application Note: High-Resolution Mass Spectrometry for the Quantification of Abiraterone using Abiraterone-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Abiraterone in human plasma using high-resolution mass spectrometry (HRMS) with its deuterated analog, Abiraterone-d4, as an internal standard. The protocol provides a comprehensive guide for sample preparation, liquid chromatography, and HRMS analysis, enabling accurate and precise measurement of Abiraterone for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The method's performance is summarized, and detailed experimental protocols are provided.
Introduction
Abiraterone is a potent and selective inhibitor of the CYP17A1 enzyme, a key player in the androgen biosynthesis pathway.[1][2][3] It is a critical therapeutic agent in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer.[2][4] Given the significant inter-patient pharmacokinetic variability, accurate quantification of Abiraterone in biological matrices is essential for optimizing therapeutic outcomes and personalizing treatment regimens.[5] High-resolution mass spectrometry offers significant advantages for bioanalysis, including high selectivity, sensitivity, and the ability to perform retrospective data analysis. This note describes a method using an Orbitrap mass spectrometer for the quantification of Abiraterone, comparing Full Scan (FS) and Parallel Reaction Monitoring (PRM) modes.
Mechanism of Action: Inhibition of Androgen Biosynthesis
Abiraterone targets the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme, which is crucial for the synthesis of androgens such as testosterone.[1][2][3] By inhibiting CYP17A1, Abiraterone effectively blocks androgen production in the testes, adrenal glands, and within the prostate tumor itself, thereby depriving the cancer cells of the hormones they need to grow and proliferate.[4]
References
- 1. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 4. How ZYTIGA® Works | ZYTIGA® (abiraterone acetate) [zytigahcp.com]
- 5. A quick UPLC-MS/MS method for therapeutic drug monitoring of abiraterone and delta(4)-abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Abiraterone-d4 LC-MS Analysis
Welcome to the technical support center for troubleshooting Abiraterone-d4 analysis in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides detailed answers to frequently asked questions, troubleshooting protocols, and best practices to help researchers, scientists, and drug development professionals mitigate issues related to analyte carry-over.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of this compound carry-over in my LC-MS system?
Carry-over is the appearance of an analyte signal in a blank or subsequent sample injection after a high-concentration sample has been analyzed[1]. For Abiraterone and its deuterated internal standard (this compound), carry-over can stem from several sources:
-
Analyte Adsorption: Abiraterone has been shown to adsorb to glass surfaces, leading to its slow release in subsequent runs. Using polypropylene materials for all sample handling (vials, plates, pipette tips) is recommended to address this[2][3][4][5].
-
Autosampler Contamination: The autosampler is a common source of carry-over[6]. Residue can build up on the injection needle, valve, seals, and tubing[7]. An inadequate needle wash is a frequent cause[8].
-
LC Column: The analytical column, including its frits and the stationary phase itself, can retain the analyte and release it slowly over subsequent injections. This is especially true if the column is not sufficiently flushed with a strong solvent after each run[1][9].
-
Hardware and Fittings: Improperly seated tubing and fittings can create small dead volumes where the sample can be trapped and slowly leach out, causing carry-over[1]. Worn rotor seals in injector valves are also a known cause[7].
-
Mobile Phase and Wash Solvents: The composition of the mobile phase and, more critically, the wash solvents may not be effective at completely solubilizing and removing this compound from the system components[10].
Q2: How can I systematically identify the source of the carry-over?
Identifying the origin of carry-over is a critical step in resolving the issue. A systematic approach allows you to isolate the problematic component of the LC-MS system.
Below is a logical workflow to diagnose the source of contamination.
Q3: What are the best practices for wash solvents and mobile phase composition to reduce this compound carry-over?
The choice of wash solvent is critical and depends on the analyte's properties. For Abiraterone, which can be persistent, a strong, well-chosen wash solution is necessary.
Wash Solvent Recommendations:
A common issue is a wash solvent that is too weak to fully remove the analyte from the needle and injection path[8]. Research on Abiraterone quantification has shown that incorporating a third, stronger mobile phase can significantly reduce carry-over to acceptable levels[2][3][4].
| Component | Recommended Composition | Rationale |
| Needle Wash | A mixture of organic solvents (e.g., Acetonitrile, Methanol, Isopropanol) often with a small percentage of acid (e.g., formic acid) or base depending on the analyte's pKa. A dual-solvent wash can be highly effective[8]. | A strong solvent mixture is needed to solubilize and remove residual this compound from all surfaces it contacts[9][10]. |
| Seal Wash | Typically matches the initial mobile phase conditions to maintain system equilibrium. | Prevents precipitation and ensures compatibility with the mobile phase. |
| Strong Wash / Mobile Phase C | 1% Formic Acid in Acetonitrile (ACN)[2] | This has been specifically shown to reduce Abiraterone carry-over to within acceptable limits (<20% of the Lower Limit of Quantification - LLOQ)[2]. |
Example Gradient with Strong Wash Step:
This table outlines an example gradient elution program incorporating a high-organic "wash" step at the end of each analytical run to clean the column and system.
| Time (min) | Flow Rate (mL/min) | %A (0.1% FA in Water) | %B (0.1% FA in ACN) | %C (1% FA in ACN) | Curve |
| 0.00 | 0.5 | 95.0 | 5.0 | 0.0 | Initial |
| 1.00 | 0.5 | 95.0 | 5.0 | 0.0 | 6 |
| 4.00 | 0.5 | 5.0 | 95.0 | 0.0 | 6 |
| 4.10 | 0.5 | 0.0 | 0.0 | 100.0 | 6 |
| 5.00 | 0.5 | 0.0 | 0.0 | 100.0 | 6 |
| 5.10 | 0.5 | 95.0 | 5.0 | 0.0 | 6 |
| 6.00 | 0.5 | 95.0 | 5.0 | 0.0 | 6 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Analyte Carry-over
This experiment is designed to quantify the percentage of carry-over in your system, which is a standard requirement for bioanalytical method validation[10]. The goal is to ensure that the signal in a blank injection following the highest concentration standard is less than 20% of the signal at the LLOQ[2].
Methodology:
-
System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Pre-Blank Injection: Inject a blank sample (matrix without analyte or internal standard) to confirm the system is clean and free from initial contamination. This is the "Pre-Blank"[7].
-
LLOQ Injection: Inject the Lower Limit of Quantification (LLOQ) standard to establish its peak area response.
-
Highest Standard Injection: Inject the highest concentration standard from your calibration curve (Upper Limit of Quantification - ULOQ). This is the sample most likely to cause carry-over. Repeat this injection if necessary to fully saturate any potential carry-over sites.
-
Post-Blank Injections: Immediately following the highest standard, inject a series of at least three blank samples[2].
-
Data Analysis:
-
Integrate the peak area for this compound in the LLOQ injection and the first post-blank injection.
-
Calculate the percentage of carry-over using the following formula:
% Carry-over = (Peak Area in First Post-Blank / Peak Area in LLOQ) * 100
-
-
Acceptance Criteria: The calculated % Carry-over should be ≤ 20% for the analyte. For the internal standard (this compound), the response in the blank following the ULOQ should be <5% of its mean response in the calibration standards[2]. If the criteria are not met, the troubleshooting steps outlined above should be implemented.
References
- 1. Reducing carryover | Waters [help.waters.com]
- 2. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mastelf.com [mastelf.com]
- 9. Minimizing Carry-over for High Throughput Analysis | Technology Networks [technologynetworks.com]
- 10. waters.com [waters.com]
Technical Support Center: Analysis of Abiraterone-d4 in Human Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bioanalysis of Abiraterone-d4 in human plasma, particularly focusing on matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components in the sample matrix, such as proteins, lipids, and salts in human plasma.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of the quantitation of Abiraterone and its internal standard, this compound.[1][3][4]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically and physically almost identical to Abiraterone, meaning it co-elutes and experiences similar matrix effects.[2][5][6] By calculating the peak area ratio of the analyte to the internal standard, variability introduced by matrix effects and sample preparation can be compensated for, leading to more accurate and reliable quantification.[2]
Q3: What are the common sample preparation techniques to minimize matrix effects for Abiraterone analysis?
A3: The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method using an organic solvent like acetonitrile to precipitate plasma proteins.[5][6][7] While convenient, it may result in less clean samples and a higher chance of matrix effects.[3][7]
-
Liquid-Liquid Extraction (LLE): This technique offers cleaner samples by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind. It has been shown to be robust and provide good, reproducible recoveries for Abiraterone.[7]
-
Solid-Phase Extraction (SPE): Considered a very effective method for sample clean-up, SPE can selectively isolate the analyte of interest, significantly reducing matrix interferences.[7][8][9]
Q4: I am observing poor stability of Abiraterone in my plasma samples. What could be the cause and how can I address it?
A4: Abiraterone has shown limited stability in fresh human plasma and whole blood at room temperature.[5][6][10] One study reported instability in the absence of fluoride.[7] To mitigate degradation, it is recommended to add a fluoride-containing stabilizing agent to the plasma samples.[7] Additionally, keeping samples at 2-8°C can improve stability for up to 24 hours in plasma.[5][6] For longer-term storage, samples should be kept at -80°C.[8][9] Some research also suggests using the esterase inhibitor bis(4-nitrophenyl) phosphate (BNPP) to prevent degradation.[10]
Q5: My results show significant carry-over between injections. How can I resolve this?
A5: Carry-over, where residual analyte from a high-concentration sample affects the subsequent injection, can be an issue. To address this, incorporating an additional, strong wash step with a suitable organic solvent in the autosampler sequence is recommended.[5][6] Optimizing the chromatographic gradient to include a thorough column wash at the end of each run can also help.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| High Variability in Peak Areas for this compound (Internal Standard) | Inconsistent matrix effects between samples. | - Optimize Sample Preparation: Switch to a more rigorous clean-up method (e.g., from PPT to LLE or SPE). - Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components.[3] - Check for Interferences: Analyze blank plasma from multiple sources to ensure no endogenous components are co-eluting with the internal standard.[7] |
| Ion Suppression or Enhancement Observed | Co-eluting phospholipids or other endogenous matrix components. | - Post-Column Infusion Experiment: Perform this experiment to identify regions of the chromatogram where ion suppression or enhancement occurs. - Modify Chromatography: Adjust the mobile phase composition or gradient to shift the retention time of Abiraterone and this compound away from the suppression/enhancement zones. - Sample Dilution: Diluting the plasma sample can sometimes reduce the concentration of interfering components. |
| Low Recovery of Abiraterone and this compound | - Inefficient extraction during sample preparation. - Adsorption to labware. | - Optimize Extraction: Adjust the pH or the organic solvent used in LLE or SPE. - Use Polypropylene Labware: Abiraterone has been shown to adsorb to glass surfaces; using polypropylene vials and plates can prevent this.[5][6] |
| Poor Peak Shape | - Co-eluting interferences. - Inappropriate mobile phase. | - Improve Sample Clean-up: As above, a cleaner sample often results in better peak shapes. - Mobile Phase Optimization: Ensure the pH of the mobile phase is appropriate for the analyte (Abiraterone is a basic compound). Adjust the organic solvent ratio. |
| Inconsistent Results Across Different Plasma Lots | Variability in the composition of the plasma matrix from different donors. | - Evaluate Matrix Factor: Assess the matrix effect in at least six different lots of blank human plasma to understand the variability.[11] - Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the samples to compensate for consistent matrix effects.[1][2] |
Quantitative Data Summary
The following tables summarize key quantitative data from published literature on the analysis of Abiraterone and this compound in human plasma.
Table 1: Matrix Effect and Recovery Data for Abiraterone and this compound
| Analyte | Sample Preparation | Matrix Factor (%) | Coefficient of Variation (CV%) | Recovery (%) | Coefficient of Variation (CV%) | Reference |
| Abiraterone | LLE | 105.19 (LQC), 99.02 (HQC) | 5.49 (LQC), 1.08 (HQC) | 60.20 | 2.84 | [7] |
| Abiraterone | PPT | Not explicitly stated, but total recovery includes matrix effect | Not applicable | 76 | 1 | [5] |
| This compound | PPT | Not explicitly stated, but total recovery includes matrix effect | Not applicable | 72 | 1 | [5] |
| Abiraterone | LLE | 114.7 (Low), 95.7 (Mid), 91.7 (High) | 5.04 (Low), 6.54 (Mid), 1.49 (High) | 93.4 | 4.65 | [12] |
LQC: Low Quality Control, HQC: High Quality Control
Table 2: Precision and Accuracy Data from a Validated LC-MS/MS Method
| Analyte | Concentration Range | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Abiraterone | 0.20 - 79.50 ng/mL | < 14.4 | < 14.4 | 91.35 - 105.05 | [7] |
| Abiraterone | 1 - 500 ng/mL | < 13.4 | < 13.4 | 95 - 102 | [5][6] |
| Abiraterone | 1 - 400 ng/mL | ≤ 9.72 | Not specified | 95.51 - 107.59 | [13][14] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor
The matrix factor (MF) is calculated to quantify the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Abiraterone and this compound spiked into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Blank plasma from at least six different sources is extracted first. The resulting extract is then spiked with Abiraterone and this compound at low and high concentrations.
-
Set C (Pre-Extraction Spike): Blank plasma is spiked with Abiraterone and this compound at low and high concentrations and then subjected to the extraction procedure.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Abiraterone) / (MF of this compound)
-
The CV of the IS-normalized MF across the different plasma lots should ideally be ≤15%.
-
Protocol 2: Determination of Recovery
Recovery assesses the efficiency of the sample extraction process.
-
Use the data from Set C and Set B from the Matrix Factor evaluation.
-
Calculate Recovery (%):
-
Recovery (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] x 100
-
-
Recovery is determined for both the analyte and the internal standard.
Visualizations
Caption: Workflow for evaluating matrix effect and recovery.
Caption: A logical approach to troubleshooting bioanalytical issues.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. matrix-effect-elimination-during-lc-ms-ms-bioanalytical-method-development - Ask this paper | Bohrium [bohrium.com]
- 5. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quick UPLC-MS/MS method for therapeutic drug monitoring of abiraterone and delta(4)-abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
Technical Support Center: Abiraterone-d4 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Abiraterone-d4 in various biological matrices. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological matrices for this compound analysis and what are the general stability considerations?
A1: The primary biological matrices for this compound analysis, typically as an internal standard for Abiraterone quantification, are plasma, serum, and whole blood. While less common for pharmacokinetic studies, urine and tissue homogenates may also be relevant for specific research purposes. General stability is influenced by storage temperature, duration, freeze-thaw cycles, and the presence of anticoagulants or stabilizers. Abiraterone has shown limited stability in fresh plasma and whole blood at room temperature, highlighting the need for prompt processing and appropriate storage.[1][2]
Q2: What is the recommended anticoagulant for blood sample collection for this compound analysis?
A2: EDTA is the recommended anticoagulant for plasma collection.[3] Studies have indicated that Abiraterone shows limited stability in citrate plasma.[3] To prevent degradation, blood samples should be collected on ice and processed promptly.[1]
Q3: Are there any special considerations for labware when handling samples containing this compound?
A3: Yes, it is crucial to use polypropylene vials and labware throughout the entire sample handling and analysis process.[1][2][3] Abiraterone has been shown to adsorb to glass surfaces, which can lead to inaccurate quantification.[1][2]
Q4: Can a stabilizer be used to enhance the stability of Abiraterone in plasma?
A4: Yes, the esterase inhibitor bis(4-nitrophenyl) phosphate (BNPP) has been shown to effectively stabilize Abiraterone in fresh human K2EDTA plasma.[4][5] The addition of 10 mM BNPP can maintain Abiraterone stability for at least 5 days at room temperature, which is particularly useful when immediate freezing of samples is not feasible.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound signal in plasma/serum samples. | Degradation: Abiraterone is unstable at room temperature in fresh plasma and whole blood. | Process blood samples immediately upon collection. Keep samples on ice and freeze plasma/serum at -40°C or lower for long-term storage.[1] Consider using a stabilizer like BNPP if immediate freezing is not possible.[4] |
| Adsorption: Abiraterone can adsorb to glass surfaces. | Use only polypropylene tubes and vials for sample collection, processing, and storage.[1][3] | |
| High variability in this compound peak areas between replicates. | Inconsistent sample handling: Variations in time at room temperature before processing. | Standardize the sample handling workflow, ensuring all samples are treated identically from collection to analysis. |
| Freeze-thaw instability: Multiple freeze-thaw cycles can lead to degradation. | Aliquot samples into smaller volumes after the initial processing to avoid repeated freeze-thaw cycles of the entire sample. Abiraterone has been shown to be stable for at least three freeze-thaw cycles in plasma.[1] | |
| Carry-over of this compound in the LC-MS/MS system. | Insufficient cleaning of the injection system. | Optimize the needle wash procedure. This may involve using a stronger wash solvent or increasing the wash volume and duration. A prolonged runtime with a higher percentage of organic solvent can also help.[3] |
| Matrix effects (ion suppression or enhancement) in urine or tissue homogenates. | High concentration of endogenous components in the matrix. | For Urine: Dilute the urine sample before analysis. Optimize the sample clean-up procedure using solid-phase extraction (SPE) to remove interfering substances. For Tissue Homogenates: Incorporate a protein precipitation step followed by liquid-liquid extraction (LLE) or SPE for sample clean-up. Use a stable isotope-labeled internal standard (like this compound) to compensate for matrix effects. |
| Poor recovery of this compound from tissue homogenates. | Inefficient extraction from the tissue matrix. | Optimize the homogenization process to ensure complete cell lysis. Test different extraction solvents and techniques (e.g., LLE, SPE) to maximize recovery. |
Stability Data Summary
The following tables summarize the stability of Abiraterone (and by extension, this compound as a stable isotope-labeled internal standard) in various biological matrices under different conditions.
Table 1: Stability of Abiraterone in Plasma and Whole Blood
| Matrix | Anticoagulant | Storage Temperature | Duration | Stability | Reference(s) |
| Whole Blood | EDTA | Ambient | 3 hours | Stable | [3] |
| Whole Blood | EDTA | Ambient | > 3 hours | Degradation observed | [1][2] |
| Whole Blood | EDTA | 2-8°C | 8 hours | Stable | [1][2] |
| Plasma | EDTA | Ambient | 7 days | Stable | [3] |
| Plasma | EDTA | 2-8°C | 7 days | Stable | [3] |
| Plasma | EDTA | -40°C | 6 months | Stable | [1][3] |
| Plasma | Citrate | Not specified | Not specified | Limited stability | [3] |
| Processed Samples (in autosampler) | EDTA Plasma | 2-8°C | 192 hours (8 days) | Stable | [1] |
Table 2: Freeze-Thaw Stability of Abiraterone in Plasma
| Matrix | Anticoagulant | Number of Cycles | Stability | Reference(s) |
| Plasma | EDTA | 3 | Stable | [1] |
Table 3: Stability of Abiraterone in Other Matrices (Limited Data)
| Matrix | Storage Temperature | Duration | Stability | Reference(s) |
| Dried Plasma Spots | Room Temperature | 7 days | Stable | [6] |
| Dried Plasma Spots | -20°C | 21 days | Stable | [6] |
Note on Urine and Tissue Homogenates: Specific stability data for this compound in urine and tissue homogenates is not extensively available in the reviewed literature. For these matrices, it is recommended to conduct matrix-specific stability studies following regulatory guidelines. General best practices for steroidal compounds suggest that urine samples should be stored at -20°C or lower to minimize degradation. For tissue homogenates, immediate processing after collection and storage at -80°C is recommended to preserve analyte integrity.
Experimental Protocols & Workflows
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a common and efficient method for extracting Abiraterone and its internal standard from plasma samples.
Materials:
-
Human plasma (EDTA)
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), ice-cold
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
LC-MS/MS system
Procedure:
-
Thaw plasma samples on ice.
-
In a polypropylene tube, add 100 µL of plasma.
-
Spike with 10 µL of this compound IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold ACN to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean polypropylene tube or vial.
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Protocol 2: General Workflow for Tissue Homogenate Preparation
This protocol provides a general guideline for preparing tissue samples for this compound analysis. Optimization for specific tissue types is recommended.
Materials:
-
Tissue sample (e.g., prostate, liver)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Tissue homogenizer (e.g., bead beater, sonicator)
-
Polypropylene tubes
-
Centrifuge (capable of 4°C)
Procedure:
-
Excise tissue and immediately place it in ice-cold PBS to wash away excess blood.
-
Blot the tissue dry and record its weight.
-
Mince the tissue into small pieces on an ice-cold surface.
-
Transfer the minced tissue to a pre-chilled polypropylene tube containing an appropriate volume of homogenization buffer (e.g., 1:4 w/v).
-
Homogenize the tissue using a suitable homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue lysate) for further processing (e.g., protein precipitation, LLE, or SPE) and subsequent LC-MS/MS analysis.
References
- 1. google.com [google.com]
- 2. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 3. Proteomics sample preparation: Choosing the right extraction methods - MetwareBio [metwarebio.com]
- 4. ag-lab.org [ag-lab.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
Optimizing Mass Spectrometry Parameters for Abiraterone-d4: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for Abiraterone-d4. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Abiraterone and this compound?
A1: The most commonly reported MRM (Multiple Reaction Monitoring) transitions for Abiraterone and its deuterated internal standard, this compound, are summarized in the table below. These transitions are typically monitored in positive ion mode.[1][2]
Q2: I am observing a poor signal for this compound. What are the possible causes and solutions?
A2: A poor signal for this compound can stem from several factors:
-
Suboptimal Ionization Parameters: Ensure that the capillary voltage, cone voltage, desolvation temperature, and gas flow are optimized for this compound.[2] Refer to the parameter tables for recommended starting points.
-
Incorrect MRM Transition: Double-check that the correct precursor and product ions are selected in your instrument method.
-
Sample Preparation Issues: Inefficient extraction of the internal standard from the sample matrix can lead to low signal intensity. Re-evaluate your sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction).
-
Stability of Stock Solutions: Verify the integrity and concentration of your this compound stock solution. It is recommended to prepare fresh stock solutions periodically.[3]
-
Instrument Contamination: Carry-over from previous injections can suppress the signal. Implement a robust needle wash protocol and consider running additional blanks between samples.[3][4]
Q3: My results show high variability between injections. How can I improve precision?
A3: High variability can be addressed by:
-
Consistent Sample Preparation: Ensure uniformity in all sample preparation steps, including pipetting volumes and extraction times.
-
Using a Stable Internal Standard: this compound is a stable isotope-labeled internal standard and is considered ideal for minimizing variability.[4][5] Ensure it is added to all samples and standards at a consistent concentration.
-
Optimizing Chromatographic Conditions: Poor peak shape or retention time shifts can contribute to variability. Optimize the mobile phase composition, gradient, and column temperature for reproducible chromatography.
-
Preventing Adsorption: Abiraterone has been reported to adsorb to glass surfaces.[3][4] Using polypropylene vials and labware throughout the experimental process can mitigate this issue.[3][4]
Q4: I am concerned about potential matrix effects. How can I assess and mitigate them?
A4: Matrix effects, where components of the sample matrix interfere with the ionization of the analyte, are a common challenge in LC-MS/MS.
-
Assessment: To assess matrix effects, compare the signal response of this compound in a neat solution to its response in an extracted blank matrix spiked at the same concentration. A significant difference in signal indicates the presence of matrix effects.
-
Mitigation:
-
Effective Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[6]
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is the recommended internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[5][7][8]
-
Quantitative Data Summary
The following tables summarize typical mass spectrometry parameters and chromatographic conditions for the analysis of Abiraterone and this compound.
Table 1: Mass Spectrometry Parameters
| Parameter | Abiraterone | This compound | Reference |
| Precursor Ion (m/z) | 350.3 | 354.3 | [1] |
| Product Ion (m/z) | 156.1 | 160.1 | [1] |
| Capillary Voltage (kV) | 3.76 | 3.76 | [2] |
| Cone Voltage (V) | 47 | 47 | [2] |
| Collision Energy (V) | 46 | 46 | [2] |
| Desolvation Temperature (°C) | 550 | 550 | [2] |
| Desolvation Gas Flow (L/h) | 1000 | 1000 | [2] |
Table 2: Chromatographic Conditions
| Parameter | Recommended Condition | Reference |
| Column | C18 (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) | [2][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol:Acetonitrile | [4][9] |
| Flow Rate | 0.5 - 1.2 mL/min | [1][2] |
| Column Temperature | 40 °C | [2][9] |
| Injection Volume | 2 - 20 µL | [1][2] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is a common and relatively simple method for extracting Abiraterone and this compound from plasma samples.[3][4]
-
To 200 µL of plasma sample, add 50 µL of this compound internal standard solution.
-
Vortex the sample for 10 seconds.
-
Add 600 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 RPM for 10 minutes at 4°C.
-
Transfer the supernatant to a clean polypropylene autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to protein precipitation.[1][9]
-
To 200 µL of plasma sample, add 50 µL of this compound internal standard solution.
-
Add 100 µL of 0.1M Sodium dihydrogen orthophosphate dihydrate and vortex.[1]
-
Add 2 mL of tert-Butyl methyl ether (TBME), cap the vial, and vortex for 10 minutes.[1]
-
Centrifuge at 4000 RPM for 5 minutes at 4°C.[1]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor this compound signal.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and sensitivity for Abiraterone-d4
Welcome to the technical support center for the analysis of Abiraterone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal chromatographic performance for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges encountered when analyzing Abiraterone and its deuterated internal standard, this compound?
A1: During method development and routine analysis of Abiraterone, several key challenges have been identified. These include limited stability in biological matrices, adsorption to glass surfaces, co-elution with metabolites, and instrument carry-over.[1][2][3] It is crucial to use polypropylene labware to prevent adsorption issues.[1][3][4]
Q2: Why am I seeing significant carry-over between injections?
A2: Abiraterone is known to be susceptible to carry-over in LC-MS/MS systems.[1][4] This can be managed by optimizing the autosampler wash procedure. Incorporating a stronger wash solvent or a multi-step wash sequence can significantly reduce residual analyte in the injection system. One approach is to prolong the runtime with a higher percentage of organic solvent (e.g., 100% acetonitrile) at the end of the gradient to ensure the column is thoroughly cleaned between injections.[4]
Q3: My this compound signal is inconsistent or decreasing over time in the autosampler. What could be the cause?
A3: Two primary factors could be at play: analyte stability and adsorption. Abiraterone has shown limited stability in whole blood and plasma at room temperature.[1][3] It is recommended to keep samples at 2-8°C during processing and in the autosampler for short-term storage (up to 24 hours in plasma) or frozen for long-term storage.[1][3] Additionally, Abiraterone readily adsorbs to glass surfaces, leading to a decrease in concentration and signal over time. To mitigate this, all sample collection tubes, vials, and inserts should be made of polypropylene.[1][2][3][4]
Q4: Can I use the same LC-MS/MS method for this compound as for the parent drug, Abiraterone?
A4: Yes, this compound is a stable isotope-labeled internal standard for Abiraterone and is designed to co-elute with the parent drug. Its slightly higher mass is differentiated by the mass spectrometer. Therefore, the chromatographic conditions developed for Abiraterone are directly applicable to this compound.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution, affect integration accuracy, and reduce overall sensitivity. The following guide provides a systematic approach to diagnosing and resolving these issues.
Q: My this compound peak is tailing. What are the potential causes and solutions?
A: Peak tailing for a basic compound like Abiraterone in reversed-phase chromatography is often caused by secondary interactions with the stationary phase or issues with the chromatographic system.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic pyridine moiety of Abiraterone, causing tailing.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or at the head of the column can create alternative interaction sites and distort peak shape.
-
Solution 1: If using a guard column, replace it.
-
Solution 2: Reverse-flush the analytical column according to the manufacturer's instructions. If this doesn't resolve the issue, the column may need to be replaced.[7]
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or a void at the column inlet can cause band broadening and tailing.
-
Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter. Check for any voids at the column inlet.[6]
-
Troubleshooting Logic for Poor Peak Shape
Caption: Troubleshooting decision tree for poor peak shape.
Issue 2: Low Sensitivity / Inconsistent Signal
Achieving high sensitivity is critical for accurate quantification, especially at low concentrations.
Q: My this compound signal is weak or inconsistent. How can I improve sensitivity?
A: Low sensitivity can stem from sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Sample Preparation and Extraction: Inefficient extraction will lead to low recovery and poor signal.
-
Solution: Evaluate your extraction method (Protein Precipitation, Liquid-Liquid Extraction, or Solid Phase Extraction). LLE or SPE generally provides cleaner extracts than protein precipitation, reducing matrix effects and improving sensitivity.[1][5][8] Ensure the pH of the sample is optimized for extraction efficiency.
-
-
Mobile Phase Composition: The mobile phase composition directly impacts ionization efficiency in the mass spectrometer source.
-
Mass Spectrometer Parameters: Suboptimal source conditions or MRM (Multiple Reaction Monitoring) transitions will result in a poor signal.
-
Solution: Optimize ESI source parameters, including gas flows (nebulizer, heater), temperature, and spray voltage. Perform a tuning infusion of this compound to confirm and optimize the precursor and product ion masses for the MRM transition.
-
-
Adsorption: As noted in the FAQs, Abiraterone adsorbs to glass.
Workflow for Improving Sensitivity
Caption: Step-by-step workflow for enhancing sensitivity.
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for Abiraterone Analysis
This table summarizes typical parameters from validated methods, which can be used as a starting point for method development. This compound is used as the internal standard in these methods.
| Parameter | Method 1 | Method 2 |
| LC System | Shimadzu Nexera UPLC[5] | Not Specified[1] |
| Column | Zorbax Eclipse Plus C18 (150 x 2.1 mm, 3.5 µm)[5] | C18 Column (100 mm length)[1] |
| Column Temp. | 40 °C[5] | Not Specified |
| Mobile Phase A | 0.1% Formic Acid in Water[5] | Not Specified |
| Mobile Phase B | 0.1% Formic Acid in Methanol:Acetonitrile (60:40)[5] | Not Specified |
| Elution Mode | Isocratic: 35% A, 65% B[5] | Gradient Elution[1] |
| Flow Rate | Not Specified | Not Specified |
| Run Time | 13 min[5] | Not Specified |
| MS System | AB Sciex Qtrap 5500[5] | Tandem Quadrupole MS[1] |
| Ionization | ESI Positive[5] | ESI Positive[1] |
| Monitoring | Multiple Reaction Monitoring (MRM)[5] | Multiple Reaction Monitoring (MRM)[1] |
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the analysis of Abiraterone and its metabolites from human serum.[5]
-
Aliquoting: Pipette 100 µL of serum (calibrator, quality control, or unknown sample) into a polypropylene tube.
-
Internal Standard: Add 20 µL of the this compound internal standard working solution.
-
Vortexing: Vortex the samples for 30 seconds.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE).
-
Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples for 5 minutes at 4000 rpm and 4 °C to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean polypropylene tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL).
-
Injection: Vortex briefly and inject the sample into the LC-MS/MS system.
General LC-MS/MS Analysis Workflow
Caption: General experimental workflow for this compound analysis.
References
- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing co-elution of metabolites with Abiraterone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analytical quantification of Abiraterone, specifically addressing the co-elution of its metabolites with the internal standard, Abiraterone-d4.
Troubleshooting Guide: Co-elution of Metabolites with this compound
Co-elution of Abiraterone metabolites with the deuterated internal standard (this compound) can lead to inaccurate quantification in LC-MS/MS assays. This guide provides a systematic approach to troubleshoot and resolve this common issue.
Problem: Poor peak separation between this compound and interfering metabolites.
This is often observed as peak tailing, broadening, or shouldering for the this compound peak, leading to inaccurate integration and compromising data quality.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting co-elution issues.
Step 1: Method Review and Optimization
A primary cause of co-elution is a suboptimal chromatographic method.[1][2][3] Careful review and adjustment of the following parameters are crucial.
-
Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds.[1][3] If you are running an isocratic method, switching to a gradient elution is highly recommended.
-
Analytical Column:
-
Column Length: Increasing the column length can enhance resolution between analytes.[1][3]
-
Stationary Phase: Consider a different stationary phase chemistry. While C18 is common, other phases like phenyl-hexyl or biphenyl may offer different selectivity for Abiraterone and its structurally similar metabolites.
-
Particle Size: Smaller particle sizes (e.g., < 2 µm) can provide higher efficiency and better resolution.
-
-
Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.
-
pH: Adjusting the pH of the aqueous mobile phase with additives like formic acid or ammonium formate can change the ionization state of the analytes and improve separation.
-
Step 2: Sample Preparation Review
Complex sample matrices can introduce interfering compounds. While this compound is a stable isotope-labeled internal standard, high concentrations of co-eluting metabolites can still cause interference. Consider optimizing your sample preparation to remove potential interferences.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation.
-
Liquid-Liquid Extraction (LLE): LLE can also be optimized to selectively extract Abiraterone and minimize the co-extraction of interfering metabolites.
Frequently Asked Questions (FAQs)
Q1: Which metabolites of Abiraterone are most likely to co-elute with this compound?
A1: Abiraterone is extensively metabolized to several compounds, some of which are structurally very similar to the parent drug and its deuterated internal standard. The most commonly encountered metabolites that can pose a co-elution risk include:
-
3-keto-5α-abiraterone: Another active metabolite.[4]
-
Abiraterone sulfate and N-oxide sulfate: Inactive but abundant metabolites.[4][6]
The structural similarities of these metabolites to Abiraterone mean they have similar physicochemical properties, making chromatographic separation challenging.
Abiraterone Metabolism:
Caption: Simplified metabolic pathway of Abiraterone.
Q2: Can you provide a starting point for an LC method to separate Abiraterone from its key metabolites?
A2: Yes, based on published methods, the following conditions have been shown to be effective in separating Abiraterone and its metabolites.[1][3][7][8] This should be considered a starting point for optimization in your specific laboratory environment.
Experimental Protocol: LC-MS/MS Method for Abiraterone and Metabolites
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system capable of high pressure gradients |
| Analytical Column | C18, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient, e.g., 10-40% B over 5 min, then ramp to 95% B and hold for 2 min, followed by re-equilibration. |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for your specific instrument. |
Q3: Are there any non-chromatographic solutions to address co-elution?
A3: While chromatographic separation is the most robust solution, in some instances, you might consider the following:
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very similar mass-to-charge ratios, which might help in differentiating this compound from a co-eluting metabolite if there is a sufficient mass difference.
-
Isotope Correction Algorithms: Some mass spectrometry software packages have algorithms that can correct for the contribution of an interfering compound to the internal standard peak, provided the interference is consistent. However, this approach should be used with caution and requires thorough validation.
It is important to note that these are advanced techniques and may not be suitable for all laboratories. Optimizing the chromatographic separation should always be the primary goal.
Data Presentation: Retention Time Comparison
The following table summarizes typical retention time data from a validated LC-MS/MS method for Abiraterone and its metabolites, demonstrating successful separation. Actual retention times will vary depending on the specific system and conditions used.
| Compound | Retention Time (min) |
| Abiraterone | 5.2 |
| This compound | 5.2 |
| Δ⁴-abiraterone (D4A) | 4.8 |
| 3-keto-5α-abiraterone | 5.8 |
| Abiraterone Sulfate | 3.5 |
| Abiraterone N-oxide Sulfate | 3.2 |
Note: This data is illustrative and compiled from various sources. Actual retention times will be system-dependent.
References
- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Abiraterone-d4 Recovery from Plasma
Welcome to the technical support center for the bioanalysis of Abiraterone-d4 in plasma samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and achieve reliable, high-recovery results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the extraction and analysis of Abiraterone and its deuterated internal standard, this compound, from plasma.
Q1: I am observing low and inconsistent recovery of this compound. What are the potential causes and solutions?
A1: Low and variable recovery is a frequent issue stemming from several factors. Here’s a systematic approach to troubleshooting:
-
Adsorption to Labware: Abiraterone is known to adsorb to glass surfaces, leading to significant sample loss.[1][2][3][4]
-
Sample Stability: Abiraterone is unstable in whole blood and plasma at ambient temperatures.[1][2][3][4][5] Degradation can lead to lower than expected concentrations.
-
Inefficient Extraction: The chosen extraction method may not be optimal for this compound.
-
Solution: Evaluate your current extraction protocol (Protein Precipitation, LLE, or SPE) and consider alternatives. See the detailed experimental protocols below for guidance on optimizing each technique. For instance, LLE can offer cleaner samples and good recovery for non-polar analytes like Abiraterone.[6]
-
Q2: My results show high matrix effects, impacting the accuracy of quantification. How can I mitigate this?
A2: Matrix effects, where other components in the plasma interfere with the ionization of the analyte, are a common challenge in LC-MS/MS analysis.[7]
-
Inadequate Sample Cleanup: Protein precipitation, while simple, may not sufficiently remove interfering phospholipids and other matrix components.[6]
-
Solution: Consider more rigorous sample cleanup methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[6] These methods provide a cleaner extract, reducing matrix effects.
-
-
Chromatographic Co-elution: Interfering substances may be co-eluting with this compound.
Q3: I'm experiencing carry-over in my LC-MS/MS system. What are the best practices to minimize this?
A3: Carry-over, where residual analyte from a previous injection affects the current one, can lead to inaccurate quantification, especially for low-concentration samples.
-
Insufficient Needle/Injector Washing: The wash steps in your autosampler method may not be adequate.
-
System Contamination: Abiraterone can accumulate in the LC system over time.
-
Solution: Regularly flush the LC system with a strong solvent to remove any buildup.
-
Quantitative Data Summary
The following tables summarize typical recovery and performance data for different extraction methods used for Abiraterone and its deuterated internal standard.
Table 1: Recovery Data for Abiraterone and this compound
| Extraction Method | Analyte | Mean Recovery (%) | CV (%) | Reference |
| Protein Precipitation | Abiraterone | 76 | 1 | [1][2] |
| This compound | 72 | 1 | [1][2] | |
| Liquid-Liquid Extraction | Abiraterone | 60.2 | 2.84 | [6] |
| This compound | 67.3 | N/A | [6] | |
| Solid-Phase Extraction (C8) | Abiraterone | ≥92.3 | N/A | [8] |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [1][2][3][4][5] |
| 0.20 - 79.50 ng/mL | [6][9] | |
| Within-day Precision (%CV) | < 13.4 | [1][2][4] |
| Between-day Precision (%CV) | < 13.4 | [1][2][4] |
| Accuracy | 95 - 102% | [1][2][4] |
| 91.35 - 105.05% | [6] |
Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward but may result in higher matrix effects.
-
Sample Preparation:
-
Precipitation:
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean polypropylene tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-20 µL) into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT.
-
Sample Preparation:
-
To 500 µL of plasma in a polypropylene tube, add the internal standard (this compound).
-
-
Extraction:
-
Phase Separation:
-
For enhanced separation, freeze the aqueous layer in a dry ice/ethanol bath and decant the organic layer into a new tube.[10]
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 3: Solid-Phase Extraction (SPE)
SPE can offer high recovery and excellent sample cleanup.
-
Column Conditioning:
-
Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[8]
-
-
Sample Loading:
-
Dilute 200 µL of plasma with 250 µL of water.[8]
-
Load the diluted plasma onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove proteins and other interferences.[8]
-
-
Elution:
-
Elute the analyte and internal standard with two 500 µL aliquots of methanol.[8]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows and a troubleshooting decision tree.
References
- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. longdom.org [longdom.org]
- 8. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. arborassays.com [arborassays.com]
Abiraterone-d4 quality control and acceptance criteria in bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abiraterone-d4 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred for LC-MS/MS bioanalysis?
A1: Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis using LC-MS/MS.[1] Because they are chemically almost identical to the analyte (Abiraterone), they exhibit nearly the same behavior during sample extraction, chromatographic separation, and ionization.[2] This co-elution helps to accurately compensate for variability in the analytical process, including matrix effects, ion suppression or enhancement, and inconsistencies in sample preparation, leading to more precise and accurate quantification of the analyte.[1][3]
Q2: What are the general acceptance criteria for a bioanalytical method validation according to regulatory agencies like the FDA and EMA?
A2: Regulatory guidelines provide a framework for validating bioanalytical methods to ensure data reliability.[4] Key parameters and their typical acceptance criteria are summarized in the table below. These criteria ensure the method is accurate, precise, and reproducible for its intended purpose.
Q3: What is "isotopic crosstalk" and how can I check for it?
A3: Isotopic crosstalk occurs when the mass spectrometer detects a signal from the analyte (Abiraterone) in the mass-to-charge ratio (m/z) channel of the internal standard (this compound), or vice versa. This can happen due to the natural isotopic abundance of elements like carbon-13. To check for this, prepare a blank matrix sample spiked with only the highest concentration of Abiraterone (without any this compound) and analyze its response in the this compound MRM channel. The response should be negligible, typically less than 5% of the response of this compound at the Lower Limit of Quantification (LLOQ). A similar check should be performed with a sample containing only this compound.
Q4: Can the deuterium label on this compound exchange with protons from the solvent?
A4: Deuterium labels can sometimes be susceptible to back-exchange with protons from the analytical environment (e.g., mobile phase, sample matrix), especially if the labels are on heteroatoms (like O, N) or on carbons in chemically active positions.[5] It is crucial that the deuterium labels on this compound are positioned on stable, non-exchangeable sites of the molecule.[5] Stability tests during method validation, where the SIL is incubated in the matrix under various conditions, can help confirm the stability of the label.[6]
Data Presentation: Acceptance Criteria
The following tables summarize the generally accepted criteria for bioanalytical method validation based on FDA and EMA guidelines.[7][8]
Table 1: Acceptance Criteria for Calibration Curve
| Parameter | Acceptance Criteria |
|---|---|
| Standard Points | Minimum of 6 non-zero points, plus a blank and a zero sample. |
| Correlation Coefficient (r²) | ≥ 0.99 is generally expected. |
| Accuracy of Back-Calculated Standards | Within ±15% of the nominal concentration (±20% at the LLOQ).[9] |
| Standard Point Acceptance | At least 75% of the non-zero standards must meet the accuracy criteria.[9] |
Table 2: Acceptance Criteria for Accuracy and Precision (Within and Between-Run)
| Sample Type | Concentration Level | Accuracy (% Deviation) | Precision (%CV) |
|---|---|---|---|
| QC Samples | Low, Medium, High | Within ±15% of nominal | ≤ 15% |
| LLOQ Sample | Lowest point on the curve | Within ±20% of nominal | ≤ 20% |
| QC Acceptance in a Run | At least 2/3 of total QCs and 50% at each level must pass.[9] | | |
Experimental Protocols
Protocol: Sample Preparation using Protein Precipitation
This protocol outlines a common method for extracting Abiraterone and this compound from human plasma. During development, it was noted that Abiraterone can adsorb to glass, so using polypropylene labware is critical.[10][11]
-
Sample Thawing: Thaw plasma samples and quality controls (QCs) at room temperature.
-
Aliquoting: In a polypropylene microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or QC.
-
Internal Standard Addition: Add 20 µL of the this compound working solution (e.g., at 1.25 µg/mL) to all tubes except the blank.[12]
-
Vortexing: Vortex each tube for approximately 30 seconds to ensure thorough mixing.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard (this compound) Response
-
Question: My this compound peak area is inconsistent across my analytical run, even in the calibration standards and QCs. What could be the cause?
-
Answer: High variability in the internal standard (IS) response can compromise the accuracy of your results. Here are the potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Processing | Ensure the IS is added accurately to every sample. Use a calibrated pipette and verify your pipetting technique. Ensure consistent vortexing and centrifugation times for all samples. |
| Sample Preparation Issues | Protein precipitation may be incomplete. Ensure the ratio of plasma to precipitation solvent (acetonitrile) is optimal and mixing is thorough. |
| Autosampler Issues | Check for air bubbles in the autosampler syringe or sample loop. Perform a needle wash/rinse between injections to prevent buildup. A specific issue with Abiraterone is carry-over, which can be addressed with a stronger needle wash and extending the analytical run time with a high percentage of organic solvent.[13] |
| Ion Source Instability | The electrospray ionization (ESI) source may be dirty. Clean the ion source capillary and cone/orifice as per the manufacturer's instructions. Check for stable spray. |
| Matrix Effects | Even with a SIL IS, severe or differential matrix effects can cause issues.[14] This can occur if the analyte and IS have a slight retention time shift, causing them to elute in regions with different levels of ion suppression.[3][14] Ensure the chromatography separates them from highly suppressive matrix components. |
Issue 2: Poor Peak Shape (Tailing or Fronting) for Abiraterone and/or this compound
-
Question: My chromatographic peaks for Abiraterone and this compound are tailing badly. How can I improve the peak shape?
-
Answer: Poor peak shape affects integration and reduces sensitivity. Tailing is a common issue for basic compounds like Abiraterone.
| Potential Cause | Troubleshooting Step |
| Column Contamination/Aging | The analytical column may be contaminated with matrix components. Flush the column with a strong solvent or, if necessary, replace it. A guard column can help extend the life of the analytical column. |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based C18 column can interact with the basic nitrogen on Abiraterone, causing tailing. Ensure the mobile phase has an appropriate pH and ionic strength. Adding a small amount of an amine modifier (e.g., triethylamine) or using a mobile phase with an acidic additive like formic acid (e.g., 0.1%) can help.[12] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly impact the ionization state and retention of Abiraterone. Experiment with adjusting the mobile phase pH to find the optimal condition for peak shape. |
| Sample Solvent Mismatch | If the sample solvent (after precipitation) is much stronger than the initial mobile phase, it can cause peak distortion. Try to match the sample solvent composition as closely as possible to the mobile phase or inject a smaller volume. |
Visualizations
References
- 1. nebiolab.com [nebiolab.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. fda.gov [fda.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. fda.gov [fda.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. waters.com [waters.com]
Validation & Comparative
Navigating FDA Guidelines for Abiraterone-d4 Bioanalytical Method Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of bioanalytical methods is paramount. When utilizing Abiraterone-d4 as an internal standard in pharmacokinetic studies, adherence to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation is a critical requirement for regulatory submission. This guide provides a comparative overview of key performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Abiraterone, with this compound as an internal standard, benchmarked against the FDA's acceptance criteria.
The validation of bioanalytical methods is a cornerstone of drug development, ensuring that the data generated from nonclinical and clinical studies are reliable. The FDA's "M10 Bioanalytical Method Validation and Study Sample Analysis" guidance provides a framework for these validations.[1][2] This guide will delve into the practical application of these guidelines for methods quantifying Abiraterone, a key therapeutic for castration-resistant prostate cancer, using its deuterated analog, this compound, as an internal standard to ensure accuracy and precision.
Comparative Analysis of Method Performance
The following tables summarize the performance of a validated LC-MS/MS method for the simultaneous determination of Abiraterone and its metabolites, using this compound as an internal standard, as described in published literature.[3][4][5][6] The results are presented alongside the general acceptance criteria outlined in the FDA's bioanalytical method validation guidance.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | FDA Acceptance Criteria |
| Abiraterone | 2 - 400 | y = ax + b | > 0.99 | The simplest model that adequately describes the concentration-response relationship should be used. A correlation coefficient > 0.99 is generally expected. |
| Metabolites | 0.1 - 20 | y = ax + b | > 0.99 | The simplest model that adequately describes the concentration-response relationship should be used. A correlation coefficient > 0.99 is generally expected. |
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) | FDA Acceptance Criteria |
| Abiraterone & Metabolites | Low | 91.7 - 107.4 | 0.99 - 10.75 | 93.8 - 103.5 | 2.84 - 12.18 | For QC samples, the mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).[3] |
| LLOQ | 85.3 - 111.2 | 2.63 - 16.89 | N/A | N/A |
Table 3: Stability
| Stability Condition | Duration | Temperature | Analyte Stability (%) | FDA Acceptance Criteria |
| Autosampler | 20 hours | 10 °C | Stable | Mean concentration at each QC level should be within ±15% of the nominal concentration.[7] |
| Freeze-Thaw | 3 cycles | -80 °C to RT | Within acceptance limits | Mean concentration at each QC level should be within ±15% of the nominal concentration. |
| Short-Term | 24 hours | Room Temperature | Within acceptance limits | Mean concentration at each QC level should be within ±15% of the nominal concentration. |
| Long-Term | 30 days | -80 °C | Within acceptance limits | Mean concentration at each QC level should be within ±15% of the nominal concentration. |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of a bioanalytical assay. Below is a representative experimental protocol for the quantification of Abiraterone and its metabolites in human serum using an LC-MS/MS method with this compound as an internal standard.[3][4][5][6]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human serum, add 25 µL of internal standard working solution (this compound).
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: Zorbax Eclipse Plus C18 (150 × 2.1 mm, 3.5 µm).[3][4][5]
-
Mobile Phase: Isocratic elution with 35% A (0.1% formic acid in water) and 65% B (0.1% formic acid in methanol:acetonitrile; 60:40).[3][4][5]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: AB Sciex QTRAP 5500.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][8]
-
MRM Transitions:
-
Abiraterone: Precursor ion -> Product ion
-
This compound (Internal Standard): 354.4 -> 160.1.[3]
-
Metabolites: Precursor ions -> Product ions
-
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the bioanalytical method validation workflow according to FDA guidelines and the specific experimental workflow for this compound analysis.
References
- 1. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a novel LC–MS/MS method for si | REDI [redi.cedia.edu.ec]
- 7. pure.eur.nl [pure.eur.nl]
- 8. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superiority of Abiraterone-d4 as an Internal Standard in Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the anti-cancer drug Abiraterone, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides an objective comparison of Abiraterone-d4 with other internal standards, supported by experimental data, to underscore its advantages in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
The ideal internal standard should closely mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability.[1][2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for quantitative bioanalysis due to their chemical and physical similarity to the analyte.[3][4][5]
Comparative Analysis of Internal Standards
While other compounds, such as phenacetin, have been used as internal standards in Abiraterone assays, they often fall short in performance compared to a deuterated analogue. Structural analogues may exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses, leading to compromised data integrity.[4] In contrast, this compound, being chemically identical to Abiraterone with the exception of deuterium substitution, co-elutes with the analyte and experiences similar matrix effects, ensuring more accurate and precise quantification.[3]
The following table summarizes the performance of a typical validated LC-MS/MS method for Abiraterone quantification using this compound as the internal standard, as collated from multiple studies.
| Parameter | Performance with this compound as Internal Standard | Reference |
| Linearity (Range) | 1 - 500 ng/mL | [6] |
| Accuracy (% Bias) | Within ±15% (typically 95-102%) | [6] |
| Precision (% CV) | < 15% (typically < 13.4%) | [6] |
| Recovery (%) | Consistent and reproducible (e.g., Abiraterone: 76%, this compound: 72%) |
The use of a non-isotopically labeled internal standard like phenacetin can lead to variability as it may not adequately compensate for matrix effects or differential extraction recovery of Abiraterone. This can result in reduced accuracy and precision of the assay. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions utilize stable isotope-labeled internal standards, highlighting the regulatory preference for this approach.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the quantification of Abiraterone in human plasma using this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for sample clean-up in Abiraterone bioanalysis.
-
To 100 µL of human plasma in a polypropylene tube, add 20 µL of this compound internal standard working solution (concentration is method-dependent).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key Parameters: Optimized cone voltage and collision energy to achieve maximum signal intensity.
Mandatory Visualizations
To provide a clearer understanding of the underlying biochemistry and analytical workflow, the following diagrams are provided.
Caption: Mechanism of action of Abiraterone in inhibiting androgen biosynthesis.
Caption: A typical bioanalytical workflow for Abiraterone quantification.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. researchgate.net [researchgate.net]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. scispace.com [scispace.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Abiraterone-d4: A Comparative Guide to Linearity, Precision, and Accuracy in Bioanalysis
In the landscape of pharmacokinetic and bioanalytical studies, the choice of an appropriate internal standard is paramount to ensure the reliability and validity of quantitative assays. For the analysis of the anti-prostate cancer drug Abiraterone, its deuterated analog, Abiraterone-d4, has emerged as a widely accepted internal standard. This guide provides a comprehensive comparison of the analytical performance of this compound, focusing on linearity, precision, and accuracy, supported by experimental data from various validated bioanalytical methods.
Comparative Performance of this compound
This compound is a stable, deuterated isotope of Abiraterone, making it an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties closely mimic those of the analyte, Abiraterone, ensuring similar behavior during sample preparation and chromatographic separation. This co-elution and similar ionization efficiency help to compensate for variations in sample extraction and matrix effects, leading to high precision and accuracy.
While direct comparative studies with a wide range of alternative internal standards are limited in the published literature, the performance of methods using this compound consistently meets the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3][4] One study noted that the use of a non-isotopically labeled internal standard like phenacetin may lead to different behavior during sample preparation, potentially compromising the assay's ruggedness.[5] The use of a stable isotope-labeled internal standard like this compound is generally considered the gold standard in quantitative LC-MS/MS assays.
The following tables summarize the linearity, precision, and accuracy data for Abiraterone quantification using this compound as an internal standard, as reported in several independent studies.
Table 1: Linearity of Abiraterone Quantification using this compound
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Analytical Method | Reference |
| 1 - 400 | > 0.99 | HPLC-FL | [1] |
| 0.132 - 196.0 | Not Reported | LC-MS/MS | [6] |
| 1 - 500 | Not Reported | LC-MS/MS | [5][7][8][9] |
| 2 - 400 | Not Reported | LC-MS/MS | [2] |
| 0.20 - 80 | Not Reported | LC-MS/MS | [10] |
| 3.1 - 156.8 | Not Reported | PSI-MS/MS | [11] |
| 0.074 - 509.6 | Not Reported | HRMS (Full scan & PRM) | [12] |
Table 2: Precision of Abiraterone Quantification using this compound
| Precision (%CV) | Concentration Level | Analytical Method | Reference |
| ≤ 9.72 | LLOQ, Low, Medium, High | HPLC-FL | [1] |
| ≤ 12.5 | Not Specified | LC-MS/MS | [6] |
| < 13.4 | Within- and between-day | LC-MS/MS | [5][7][8][9] |
| Intra-day: 0.99 - 10.75 | LLOQ, Low, Medium, High | LC-MS/MS | [2] |
| Inter-day: 2.84 - 12.18 | LLOQ, Low, Medium, High | LC-MS/MS | [2] |
| ≤ 14.4 | Intra- and inter-day | LC-MS/MS | [10] |
| 0.5 - 10.7 | Low, Medium, High | PSI-MS/MS | [11] |
| < 5 (PRM), < 7 (Full scan) | Not Specified | HRMS | [12] |
Table 3: Accuracy of Abiraterone Quantification using this compound
| Accuracy (%) | Concentration Level | Analytical Method | Reference |
| 95.51 - 107.59 | LLOQ, Low, Medium, High | HPLC-FL | [1] |
| 93 - 104 | Not Specified | LC-MS/MS | [6] |
| 95 - 102 | Within- and between-day | LC-MS/MS | [5][7][8][9] |
| Intra-day: 91.7 - 107.4 | LLOQ, Low, Medium, High | LC-MS/MS | [2] |
| Inter-day: 93.8 - 103.5 | LLOQ, Low, Medium, High | LC-MS/MS | [2] |
| 91.35 - 105.05 | LLOQ, Low, Medium, High | LC-MS/MS | [10] |
| 93.5 - 103.2 | Low, Medium, High | PSI-MS/MS | [11] |
| 98 - 107 (PRM), 96 - 116 (Full scan) | Not Specified | HRMS | [12] |
Experimental Protocols
The following sections detail the common methodologies employed in the bioanalysis of Abiraterone using this compound as an internal standard.
Sample Preparation
A critical step in bioanalysis is the extraction of the analyte from the biological matrix. The most common techniques for Abiraterone and this compound are:
-
Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent such as acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins.[5][7][10] After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard from the aqueous biological matrix into an immiscible organic solvent.[2] Methyl tertiary butyl ether (MTBE) is a commonly used solvent for this purpose.[2] LLE can provide a cleaner extract compared to PPT.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte and internal standard, while interferences are washed away. The retained compounds are then eluted with a suitable solvent. This method can offer high selectivity and concentration of the sample.
Chromatographic and Mass Spectrometric Conditions
The separation and detection of Abiraterone and this compound are typically achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatography: Reversed-phase chromatography is commonly employed, with C18 columns being the most prevalent.[2][5][7] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is used to achieve separation.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, typically in the positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Abiraterone and this compound.[7] Common MRM transitions are m/z 350 → 156 for Abiraterone and m/z 354 → 160 for this compound.[7]
Visualizations
The following diagrams illustrate the typical experimental workflow for the bioanalysis of Abiraterone and the mechanism of action of Abiraterone.
Caption: Bioanalytical workflow for Abiraterone quantification.
Caption: Mechanism of action of Abiraterone.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. scispace.com [scispace.com]
- 6. Bioanalytical evaluation of dried plasma spots for monitoring of abiraterone and ∆(4)-abiraterone from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medipol.edu.tr [medipol.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of the anticancer drug abiraterone and its metabolite Δ(4)-abiraterone in human plasma using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Lower Limit of Quantification (LLOQ) for Abiraterone Using Abiraterone-d4
For researchers, scientists, and professionals in drug development, the accurate quantification of Abiraterone in biological matrices is critical for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative overview of the Lower Limit of Quantification (LLOQ) for Abiraterone when using its deuterated internal standard, Abiraterone-d4, based on published and validated bioanalytical methods.
Quantitative Data Summary
The LLOQ for Abiraterone, a key parameter in determining the sensitivity of an analytical method, varies across different validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods. These variations can be attributed to differences in sample preparation, instrumentation, and specific protocol parameters. The following table summarizes the LLOQ values obtained from various studies utilizing this compound as the internal standard.
| LLOQ (ng/mL) | Matrix | Sample Preparation | Chromatographic Method | Reference |
| 0.20 | Human Plasma | Liquid-Liquid Extraction (LLE) | C18 column with isocratic elution | [1] |
| 1 | Human Plasma (EDTA) | Protein Precipitation | C18 column with gradient elution | [2][3][4] |
| 2 | Human Serum | Liquid-Liquid Extraction (LLE) | C18 column with isocratic elution | [5] |
Experimental Protocols
The methodologies employed to achieve the reported LLOQs are detailed below, providing a basis for comparison and replication.
Method 1: LLOQ of 0.20 ng/mL in Human Plasma[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, 50 µL of the internal standard (this compound) solution was added.
-
100 µL of 0.1M Sodium dihydrogen orthophosphate dihydrate was added and vortexed.
-
Extraction was performed by adding 2 mL of Tert-butyl methyl ether (TBME) and vortexing for 10 minutes.
-
The samples were centrifuged at 4000 RPM for 5 minutes.
-
The organic layer was transferred and evaporated to dryness.
-
The residue was reconstituted in the mobile phase for analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A mixture of 2 mM Ammonium formate (pH 3.5) and Acetonitrile (30:70, v/v) was used in an isocratic elution.
-
Flow Rate: 1.2 mL/min.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) was used with the following transitions:
-
Abiraterone: m/z 350.3 → 156.1
-
This compound: m/z 354.3 → 160.1
-
-
Method 2: LLOQ of 1 ng/mL in Human Plasma[2][3][4]
-
Sample Preparation (Protein Precipitation):
-
EDTA plasma samples were pretreated by protein precipitation with acetonitrile.
-
A stable isotope (this compound) was used as the internal standard.
-
-
LC-MS/MS Conditions:
Method 3: LLOQ of 2 ng/mL in Human Serum[5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Analytes and the internal standard (this compound) were extracted from human serum using a liquid-liquid extraction procedure.
-
-
LC-MS/MS Conditions:
-
Column: Zorbax Eclipse Plus C18 (150 mm × 2.1 mm, 3.5 μm) maintained at 40 °C.
-
Mobile Phase: An isocratic mobile phase consisting of 35% A (0.1% formic acid in water) and 65% B (0.1% formic acid in methanol:acetonitrile, 60:40).
-
Mass Spectrometry: Electrospray ionization in positive mode was applied with multiple reaction monitoring. The total run time was 13 minutes.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of Abiraterone using LC-MS/MS with this compound as an internal standard.
Caption: Bioanalytical workflow for Abiraterone quantification.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. ascopubs.org [ascopubs.org]
- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Contribution of Abiraterone-d4 to the Analyte Signal in Bioanalytical Assays
A Comparative Guide for Researchers and Drug Development Professionals
In the quantitative analysis of the anti-prostate cancer drug Abiraterone using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a well-established practice to ensure accuracy and precision. Abiraterone-d4, a deuterated analog of the drug, is commonly employed for this purpose. However, a critical aspect of method development and validation is the assessment of the isotopic contribution, or "cross-talk," of the SIL-IS to the signal of the unlabeled analyte. This guide provides a comparative overview of published bioanalytical methods, details experimental protocols to assess this contribution, and presents the underlying signaling pathway of Abiraterone.
Comparison of Bioanalytical Methods for Abiraterone Quantification
The following tables summarize key performance parameters from various validated LC-MS/MS methods that utilize this compound as an internal standard. These methods employ different sample preparation techniques and chromatographic conditions, reflecting the robustness of using a deuterated internal standard.
Table 1: Sample Preparation and Chromatographic Conditions
| Reference | Sample Preparation Method | Chromatography Column | Mobile Phase | Run Time |
| Alyamani et al., 2017[1][2] | Liquid-Liquid Extraction (LLE) | Zorbax Eclipse Plus C18 (150 x 2.1 mm, 3.5 µm) | Isocratic: 35% A (0.1% formic acid in water), 65% B (0.1% formic acid in methanol:acetonitrile; 60:40) | 13 min |
| Benoist et al., 2017[3][4] | Protein Precipitation (PPT) | C18-column | Gradient elution | Not Specified |
| Goncalves et al., 2019[5][6] | Solid Phase Extraction (SPE) | Not Specified | Not Specified | Not Specified |
Table 2: Mass Spectrometry and Method Performance
| Reference | MRM Transition (Abiraterone) | MRM Transition (this compound) | Linear Range (ng/mL) | Accuracy (%) | Precision (%CV) |
| Alyamani et al., 2017[1][2] | Not Specified | Not Specified | 2 - 400 | 93.8 - 103.5 | 2.84 - 12.18 |
| Benoist et al., 2017[3][4] | m/z 350 → 156 | m/z 354 → 160 | 1 - 500 | 95 - 102 | < 13.4 |
| Goncalves et al., 2019[5][6] | Not Specified | Not Specified | 0.5 - 100 | 87 - 106 | < 10.7 |
Experimental Protocols
A crucial step in validating a bioanalytical method using a SIL-IS is to determine the potential for isotopic contribution from the internal standard to the analyte signal. This is influenced by the isotopic purity of the SIL-IS and the natural isotopic abundance of the analyte.
Protocol for Assessing Isotopic Contribution
-
Preparation of Solutions:
-
Prepare a stock solution of Abiraterone (analyte).
-
Prepare a stock solution of this compound (internal standard).
-
Prepare a series of calibration standards and quality control (QC) samples containing known concentrations of Abiraterone and a constant concentration of this compound in the relevant biological matrix (e.g., human plasma).
-
Prepare a zero sample (blank matrix) and a blank sample spiked only with the working concentration of this compound.
-
-
Sample Analysis:
-
Extract the samples using the chosen sample preparation method (e.g., PPT, LLE, or SPE).
-
Analyze the extracted samples using the developed LC-MS/MS method.
-
Monitor the MRM transition for Abiraterone in the blank sample containing only this compound.
-
-
Data Evaluation:
-
The response of the Abiraterone MRM channel in the this compound-only sample should be compared to the response of the Lower Limit of Quantification (LLOQ) standard.
-
According to regulatory guidelines, the response in the blank sample should be less than 20% of the response at the LLOQ for the analyte.[3]
-
Additionally, the contribution of the internal standard to the analyte signal in zero samples (blank matrix with internal standard) should not be greater than 5% of the analyte response at the LLOQ.[3]
-
Isotopic Purity of this compound
Commercially available this compound is typically supplied with a high isotopic purity. Certificates of Analysis from various vendors often state a purity of >95% and, in some cases, as high as 99.05%.[7][8][9] This high purity minimizes the presence of unlabeled Abiraterone (d0) in the internal standard solution, thereby reducing its direct contribution to the analyte signal.
Visualizing Key Processes
To better understand the context of Abiraterone analysis, the following diagrams illustrate its mechanism of action and the experimental workflow for assessing isotopic contribution.
Caption: Abiraterone's mechanism of action.
Caption: Workflow for assessing isotopic contribution.
Conclusion
The use of this compound as an internal standard is a robust and widely accepted practice in the bioanalysis of Abiraterone. While the potential for isotopic contribution exists, the high isotopic purity of commercially available standards and adherence to rigorous validation protocols ensure that this contribution is negligible and does not impact the accuracy and reliability of the quantitative data. The experimental workflow outlined in this guide provides a clear and systematic approach for researchers to assess and control for the isotopic cross-talk in their own bioanalytical methods, thereby ensuring the integrity of their results in both research and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | CAS 2122245-62-7 | LGC Standards [lgcstandards.com]
- 9. sussex-research.com [sussex-research.com]
The Gold Standard for Bioanalysis: Justification for Using Abiraterone-d4 as a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the pursuit of accurate and reproducible quantification of analytes is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based assays, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for achieving the highest level of data integrity. This guide provides a comprehensive justification for the use of Abiraterone-d4, a deuterated analog of the anti-cancer drug Abiraterone, as an internal standard, comparing its performance with alternative approaches and providing supporting experimental data.
The fundamental principle behind using a SIL-IS like this compound lies in its chemical and physical similarity to the analyte of interest, Abiraterone. With the exception of a slight mass difference due to the replacement of four hydrogen atoms with deuterium, this compound behaves nearly identically to Abiraterone throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer.[1][2] This co-eluting and co-ionizing behavior allows it to effectively compensate for variations that can occur during sample preparation and analysis, leading to significantly improved accuracy and precision.[3][4]
Superiority Over Other Internal Standard Approaches
The use of a SIL-IS like this compound offers distinct advantages over other types of internal standards, such as structurally similar analogs or using no internal standard at all.
Key Benefits of Using this compound:
-
Enhanced Quantitative Accuracy: Deuterated standards co-elute with the analyte, minimizing the impact of signal distortion and ensuring a reliable measurement of the true analyte concentration.[3]
-
Improved Reproducibility: Consistent ionization efficiency across different samples and analytical runs is achieved, leading to highly reproducible results.[3][4]
-
Reduced Matrix Effects: The SIL-IS experiences the same signal suppression or enhancement from interfering compounds in the biological matrix (e.g., plasma, serum) as the analyte, effectively normalizing these effects.[3][5]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and recommended by regulatory bodies like the FDA and EMA in their bioanalytical method validation guidelines.[3]
In contrast, using a structurally similar compound as an internal standard can lead to inaccuracies because its physicochemical properties may differ significantly from the analyte, causing it to behave differently during extraction and ionization.[6] For instance, one study noted that using phenacetin as an internal standard for Abiraterone quantification may result in different behavior during sample preparation.[6]
Experimental Evidence: Performance of this compound in Bioanalytical Methods
Numerous validated bioanalytical methods have demonstrated the successful application of this compound for the quantification of Abiraterone in human plasma and serum.[6][7][8][9] These studies consistently report high precision and accuracy, underscoring the reliability of this approach.
Comparative Data Summary
The following table summarizes typical performance data from validated LC-MS/MS methods utilizing this compound as an internal standard.
| Parameter | Typical Performance with this compound | Justification |
| Linearity (r²) | > 0.99[10][11] | Demonstrates a strong correlation between the analyte concentration and the instrument response over a defined range. |
| Precision (%CV) | Within- and between-day precision < 15% (typically < 10%)[6][7][12] | Indicates low variability in repeated measurements, ensuring the reproducibility of the method. |
| Accuracy (%Bias) | Within ± 15% of the nominal concentration (typically within ± 10%)[6][7][12] | Shows how close the measured concentration is to the true concentration, reflecting the trueness of the method. |
| Recovery (%) | Consistent and reproducible for both Abiraterone and this compound[6][12] | Although not required to be 100%, consistent recovery for both analyte and IS is crucial for accurate quantification. One study reported mean total recoveries of 76% for abiraterone and 72% for D4-abiraterone, with CVs of 1%.[12] |
| Matrix Effect | Compensated by the co-eluting SIL-IS[13] | The ratio of the analyte to the SIL-IS remains constant even in the presence of matrix components that can suppress or enhance the MS signal. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting Abiraterone from plasma or serum samples.[6][7]
-
Spiking: To a 100 µL aliquot of the biological matrix (e.g., human plasma), add a known amount of this compound internal standard solution.
-
Precipitation: Add 300 µL of a precipitating agent (e.g., acetonitrile) to the sample.
-
Vortexing: Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS conditions for the analysis of Abiraterone and this compound.
-
LC Column: A C18 reversed-phase column is commonly used for separation (e.g., Zorbax Eclipse Plus C18, 150 × 2.1 mm, 3.5 μm).[8][9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in methanol:acetonitrile) is often employed.[8][9]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection.[8][9]
-
MRM Transitions:
-
Abiraterone: e.g., m/z 350.3 → 156.1
-
This compound: e.g., m/z 354.4 → 160.1[8]
-
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical justification for using a stable isotope-labeled standard.
Caption: Experimental workflow for Abiraterone quantification.
Caption: Rationale for using a stable isotope-labeled standard.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. scispace.com [scispace.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A quick UPLC-MS/MS method for therapeutic drug monitoring of abiraterone and delta(4)-abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Abiraterone Quantification: A Comparative Analysis of Methods With and Without a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the precise quantification of abiraterone, a key therapeutic agent in the treatment of castration-resistant prostate cancer, is paramount. This guide provides a comparative analysis of bioanalytical methods for abiraterone quantification, focusing on the impact of using a deuterated internal standard versus a non-deuterated internal standard or no internal standard at all. The evidence overwhelmingly supports the use of a deuterated internal standard for achieving the most accurate and reliable results.
The use of a stable isotope-labeled (deuterated) internal standard is widely recognized as the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization in the mass spectrometer, thereby correcting for variability at each step. This guide will delve into the experimental data that underpins this assertion.
Experimental Protocols
Method 1: Quantification with a Deuterated Internal Standard (Abiraterone-d4)
This method is the most prevalent and well-validated approach for abiraterone quantification.[1][2][3]
-
Sample Preparation: A common technique is protein precipitation, where a protein-precipitating agent like acetonitrile is added to a plasma or serum sample.[1] This is often followed by centrifugation to separate the precipitated proteins from the supernatant containing abiraterone and the deuterated internal standard (IS), this compound. Other methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][4]
-
Chromatography: The extract is then injected into a liquid chromatography system, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reverse-phase column is commonly used to separate abiraterone and its deuterated standard from other plasma components.[1][2]
-
Mass Spectrometry: The separated compounds are introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both abiraterone and this compound.[1] The ratio of the peak area of abiraterone to the peak area of this compound is used to calculate the concentration of abiraterone in the sample.
Method 2: Quantification with a Non-Deuterated Internal Standard (e.g., Phenacetin)
Some earlier methods employed a structurally unrelated compound, such as phenacetin, as an internal standard.[5]
-
Sample Preparation: Similar to the deuterated standard method, protein precipitation is a common sample preparation technique.[5]
-
Chromatography: The chromatographic conditions are optimized to separate abiraterone from the non-deuterated internal standard and endogenous plasma components.
-
Mass Spectrometry: The mass spectrometer monitors the specific m/z transitions for both abiraterone and the non-deuterated internal standard. The concentration of abiraterone is determined by the ratio of its peak area to that of the internal standard.
Method 3: Quantification without an Internal Standard
At least one early method for abiraterone quantification was developed without the use of an internal standard.[1][4]
-
Sample Preparation: This method often relies on a more rigorous and highly reproducible extraction technique, such as solid-phase extraction (SPE), to minimize variability.[1][4]
-
Chromatography and Mass Spectrometry: The chromatographic and mass spectrometric conditions are similar to the other methods. However, the quantification is based on the absolute peak area of abiraterone, which is compared to an external calibration curve.
Quantitative Data Presentation
The following tables summarize the performance characteristics of the different analytical approaches.
Table 1: Method Performance with Deuterated Internal Standard (this compound)
| Parameter | Performance | Reference |
| Linearity Range | 1 - 500 ng/mL | [1] |
| Accuracy | 95 - 102% | [1] |
| Precision (CV%) | < 13.4% | [1] |
| Recovery | Abiraterone: 76%, this compound: 72% | [1] |
Table 2: Method Performance with Non-Deuterated Internal Standard (Phenacetin)
| Parameter | Performance | Reference |
| Linearity Range | 0.20 - 201 ng/mL | [5] |
| Accuracy | 91.35 - 105.05% | [5] |
| Precision (CV%) | < 14.4% | [5] |
| Recovery | Not explicitly stated for both |
Table 3: Method Performance without an Internal Standard
| Parameter | Performance | Reference |
| Linearity Range | 5 - 500 nM | [4] |
| Precision (CV%) | < 13.9% | [4] |
| Accuracy | Not explicitly stated | |
| Recovery | Highly reproducible recovery required | [1] |
Mandatory Visualization
Caption: Experimental workflows for Abiraterone quantification.
Comparative Analysis
The data and methodologies presented highlight the clear advantages of using a deuterated internal standard for abiraterone quantification.
Superiority of the Deuterated Internal Standard:
The core strength of using a deuterated internal standard like this compound lies in its chemical and physical similarity to the analyte, abiraterone. This ensures that any loss of analyte during sample preparation, or any variation in ionization efficiency in the mass spectrometer, is mirrored by the internal standard. The ratio of the analyte to the internal standard therefore remains constant, leading to high accuracy and precision. The recovery data in Table 1, showing very similar recovery percentages for both abiraterone and its deuterated standard, empirically demonstrates this principle.[1]
Challenges with a Non-Deuterated Internal Standard:
While a non-deuterated internal standard can correct for some variability, its different chemical structure means it may not behave identically to abiraterone during extraction and ionization.[1] For instance, the use of phenacetin as an internal standard has been critiqued because it may behave very differently during sample preparation compared to abiraterone.[1] This can lead to inaccuracies in quantification. Furthermore, a short HPLC runtime reported in a method using phenacetin raises concerns about the ability to adequately separate abiraterone from its various metabolites, which could lead to interference and inaccurate results.[1]
Significant Drawbacks of No Internal Standard:
Quantification without an internal standard is the most vulnerable to analytical errors. This approach relies on the assumption that the sample preparation and analysis are perfectly reproducible for every sample, which is practically challenging. Abiraterone is known to have stability issues and can adsorb to surfaces, making reproducible recovery difficult to achieve without an internal standard to correct for these variations.[1] Any slight difference in extraction efficiency between samples will directly translate into an error in the final calculated concentration. This makes the method less robust and reliable for clinical applications where accuracy is critical.
References
- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated liquid chromatographic-tandem mass spectroscopy method for the quantification of abiraterone acetate and abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medipol.edu.tr [medipol.edu.tr]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Abiraterone-d4
For researchers, scientists, and professionals in drug development, ensuring personal and environmental safety when handling potent compounds like Abiraterone-d4 is paramount. This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of this compound in a laboratory setting, adhering to the highest safety standards.
Hazard Communication
This compound is classified as a hazardous substance with the following primary concerns:
-
Reproductive Toxicity: May damage fertility or the unborn child.[1]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[1]
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Due to its potent nature, all handling of this compound should be performed within a designated area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE), to minimize exposure risk.
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory for all personnel handling this compound. The following table summarizes the required PPE, which should be donned before entering the designated handling area and doffed in a manner that prevents contamination.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978-05 standard).[2][3][4] The outer glove should have a long cuff that covers the gown sleeve. | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs.[2][5] | Protects the body and personal clothing from contamination by splashes or aerosols. |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield.[1][6][7] | Protects the eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | A fit-tested N95 or N100 respirator.[1][2][6] | Essential when handling the powdered form of this compound to prevent inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
The following protocols detail the safe handling of this compound for common laboratory procedures.
1. Preparation and Weighing of Powdered this compound
-
Step 1: Area Preparation. Ensure the designated handling area (e.g., chemical fume hood) is clean and decontaminated. Cover the work surface with a disposable, absorbent bench liner.
-
Step 2: Donning PPE. Follow the proper sequence for donning PPE: shoe covers, inner gloves, gown, outer gloves (over the gown cuffs), N95/N100 respirator, and finally, safety goggles or a face shield.
-
Step 3: Weighing. Use a dedicated set of weighing tools (spatula, weigh paper/boat). Handle the container of this compound carefully to avoid generating dust. Weigh the desired amount of powder directly into a tared container.
-
Step 4: Post-Weighing. Securely close the primary container of this compound. Decontaminate the exterior of the container and weighing utensils with an appropriate cleaning agent before removing them from the hood.
-
Step 5: Immediate Waste Disposal. Dispose of all single-use items (weigh paper, contaminated wipes) directly into a designated cytotoxic waste container located within the handling area.
2. Solubilization of this compound
-
Step 1: Solvent Addition. Within the chemical fume hood, carefully add the desired solvent to the container with the weighed this compound powder.
-
Step 2: Dissolving. Gently swirl or vortex the container to dissolve the compound. Avoid vigorous shaking that could create aerosols. If heating is required, use a controlled heating block.
-
Step 3: Sealing and Labeling. Once dissolved, securely cap and seal the container. Label the container clearly with the compound name, concentration, solvent, and date of preparation.
-
Step 4: Decontamination. Decontaminate the exterior of the solution container and any reusable equipment before removing them from the hood.
Disposal Plan: Waste Management and Decontamination
Proper disposal of all materials contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
All waste generated from handling this compound must be segregated as cytotoxic waste.[8][9]
| Waste Type | Disposal Container |
| Solid Waste | Yellow, puncture-resistant, and clearly labeled "Cytotoxic Waste" or "Chemotherapeutic Waste" container. |
| Liquid Waste | Leak-proof, sealed container clearly labeled "Cytotoxic Liquid Waste" with the contents listed. |
| Sharps Waste | Yellow, puncture-proof sharps container labeled "Cytotoxic Sharps." |
Decontamination Protocol
A three-step process should be used for the decontamination of surfaces and reusable equipment.[10]
-
Step 1: Deactivation. Apply an appropriate deactivating agent (e.g., a solution of sodium hypochlorite) to the surface and allow for the recommended contact time to break down the hazardous compound.
-
Step 2: Decontamination. Clean the surface with a detergent solution to remove any remaining residue.
-
Step 3: Cleaning. Rinse the surface with water to remove the cleaning and deactivating agents.
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate action is required.
-
Spill Management:
-
Evacuate the immediate area and alert others.
-
If safe to do so, use a cytotoxic spill kit to contain and clean up the spill, starting from the outer edges and working inward.[11]
-
All materials used for cleanup must be disposed of as cytotoxic waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.[1]
-
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate safety personnel.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsinsider.com [ohsinsider.com]
- 3. SW Sustainability Solutions – SW Innovative Hand Protection Products. Single Use Gloves. Cut Protection Gloves. Chemical Protection Gloves. [swssglobal.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. aupe.org [aupe.org]
- 6. england.nhs.uk [england.nhs.uk]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. danielshealth.ca [danielshealth.ca]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. ph.health.mil [ph.health.mil]
- 11. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
